molecular formula C9H6BrFO B1523837 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 881189-74-8

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1523837
CAS No.: 881189-74-8
M. Wt: 229.05 g/mol
InChI Key: FVPXVDTWEBFLLE-UHFFFAOYSA-N
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Description

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H6BrFO and its molecular weight is 229.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-4-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPXVDTWEBFLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881189-74-8
Record name 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Indanones in Medicinal Chemistry

6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated bicyclic ketone that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its rigid indanone core, decorated with strategically placed bromo and fluoro substituents, offers a unique combination of steric and electronic properties. The indanone scaffold itself is a privileged structure, found in numerous biologically active compounds and natural products, prized for its conformational rigidity which can lead to higher binding affinities with biological targets.[1][2]

The presence of both a bromine and a fluorine atom on the aromatic ring significantly enhances the compound's utility. The fluorine atom can improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the facile introduction of molecular complexity and the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[3] Consequently, this compound is a compound of significant interest for researchers aiming to develop novel therapeutics, particularly in areas like oncology and neurology where indanone-based molecules have shown promise.[1][3]

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and potential for formulation.

PropertyValueSource
CAS Number 881189-74-8[4][5]
Molecular Formula C₉H₆BrFO[4][5]
Molecular Weight 229.05 g/mol [4][6]
Appearance White to off-white solid[4]
Melting Point 123-126 °C[4]
Boiling Point (Predicted) 296.6 ± 40.0 °C[4]
Density (Predicted) 1.691 ± 0.06 g/cm³[4]
InChI Key FVPXVDTWEBFLLE-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation.[7][8][9] This powerful cyclization reaction is a cornerstone of aromatic chemistry for forming cyclic ketones.

Conceptual Synthesis Pathway

The logical synthetic approach involves the cyclization of a 3-arylpropanoic acid precursor, specifically 3-(3-bromo-5-fluorophenyl)propanoic acid. This precursor contains the requisite carbon skeleton and substitution pattern. The key transformation is the formation of the five-membered cyclopentanone ring fused to the aromatic ring.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-bromo-5-fluorophenyl)propanoyl chloride

  • To a solution of 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add thionyl chloride (SOCl₂) (2.5 eq).

  • Reflux the mixture for several hours (e.g., 2-4 hours, reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).

  • After completion, cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride, which is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts catalysts like AlCl₃ are highly moisture-sensitive and will be quenched by water. All reagents and solvents must be anhydrous.

  • Thionyl Chloride: It is an effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies workup.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.5-2.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. This step hydrolyzes the aluminum complexes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich aromatic ring. A stoichiometric amount is often required as the product ketone can also complex with the Lewis acid.[7]

  • Controlled Addition at Low Temperature: The Friedel-Crafts acylation is an exothermic reaction. Slow addition at low temperature helps to control the reaction rate and prevent potential side reactions.

  • Acidic Workup: The acidic workup is crucial to decompose the aluminum-ketone complex formed during the reaction and to protonate any remaining intermediates, allowing for the isolation of the neutral ketone product.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the ketone functionality and the two halogen substituents on the aromatic ring.

Reactions at the Carbonyl Group

The ketone can undergo a wide range of standard transformations:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to introduce an exocyclic double bond at the 1-position.

  • Reductive Amination: Conversion to amines can be achieved via the corresponding oxime or through direct reaction with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 6-position is a key site for building molecular complexity. It readily participates in various palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions are fundamental in drug discovery for the rapid generation of analogues for SAR exploration.[3]

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aliphatic protons of the cyclopentanone ring and the aromatic protons.

    • The two methylene groups at the 2- and 3-positions would likely appear as complex multiplets in the range of δ 2.5-3.5 ppm.

    • The two aromatic protons would appear as doublets or doublet of doublets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants characteristic of their relative positions and the influence of the fluorine atom.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon (around δ 190-200 ppm), the aromatic carbons (with C-F and C-Br couplings), and the two aliphatic carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent in the range of 1690-1720 cm⁻¹. C-F and C-Br stretching vibrations would also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M and M+2).[12] Key fragmentation patterns would likely involve the loss of CO (28 Da) and Br (79/81 Da).[12][13][14]

Safety and Handling

This compound is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a dry, room-temperature environment.

Conclusion

This compound is a valuable and strategically designed chemical intermediate. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and well-understood process. The compound's true power lies in its dual reactivity: the ketone for classical organic transformations and the bromo substituent for modern cross-coupling chemistry. This combination allows for the efficient construction of complex molecular architectures, making it an indispensable tool for medicinal chemists and researchers in the pursuit of novel bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in drug discovery and development.

References

A Technical Guide to the Structural Elucidation of 6-Bromo-4-Fluoro-Indan-1-one: A Predictive Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the structural elucidation of 6-bromo-4-fluoro-indan-1-one. In the absence of published, experimentally-derived spectral data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a detailed forecast of the expected spectral characteristics. This guide explains the causal relationships behind predicted chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies, grounding these predictions in data from analogous structures and authoritative spectroscopic theory. Detailed, step-by-step protocols for acquiring the requisite data are also provided, ensuring a self-validating framework for future experimental work.

Introduction: The Structural Significance of 6-Bromo-4-Fluoro-Indan-1-one

6-Bromo-4-fluoro-indan-1-one (Figure 1) is a halogenated derivative of indan-1-one, a scaffold of considerable interest in medicinal chemistry and materials science.[1][2] The introduction of bromine and fluorine atoms into the aromatic ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Therefore, unambiguous confirmation of its molecular structure is a critical prerequisite for its application in drug discovery and development. This guide outlines the synergistic application of modern analytical techniques to achieve a confident structural assignment.

Figure 1: Structure of 6-Bromo-4-Fluoro-Indan-1-one

fragmentation_pathway M [C9H6BrFO]⁺˙ m/z 228/230 M_minus_CO [C8H6BrF]⁺˙ m/z 200/202 M->M_minus_CO - CO M_minus_Br [C9H6FO]⁺ m/z 149 M->M_minus_Br - Br• M_minus_Br_minus_CO [C8H6F]⁺ m/z 121 M_minus_Br->M_minus_Br_minus_CO - CO

References

Spectroscopic Characterization of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative with potential applications in pharmaceutical and materials science research.[1][2][3] Its chemical structure, featuring a bicyclic core with bromine and fluorine substituents on the aromatic ring and a ketone in the five-membered ring, gives rise to a unique spectroscopic fingerprint.[3] This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are based on standard analytical protocols for small organic molecules and serve as a predictive framework for researchers working with this or structurally related compounds.[4]

The accurate interpretation of spectroscopic data is paramount in confirming the chemical identity, purity, and structure of newly synthesized compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the causal relationships between molecular structure and spectral features.

Molecular Structure and Predicted Spectroscopic Analysis

The structure of this compound forms the basis for predicting its spectroscopic characteristics. The following diagram illustrates the key structural features and numbering convention used for spectral assignments.

G cluster_workflow ¹H NMR Workflow prep Sample Preparation (5-10 mg in CDCl₃ with TMS) acq Data Acquisition (400 MHz Spectrometer) prep->acq proc Data Processing (Fourier Transform, Phasing) acq->proc interp Spectral Interpretation (Chemical Shift, Multiplicity, Integration) proc->interp G cluster_fragmentation Predicted EI-MS Fragmentation Pathway M [M]⁺ m/z 228/230 M_CO [M - CO]⁺ m/z 200/202 M->M_CO - CO M_CO_Br [M - CO - Br]⁺ m/z 121 M_CO->M_CO_Br - Br

References

Introduction: The Strategic Value of the 1-Indanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 6-bromo-4-fluoro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid bicyclic framework is frequently utilized in the design of agents targeting central nervous system disorders, cancer, and inflammatory conditions.[1][2] Derivatives of 1-indanone have found application as antiviral agents, anticancer drugs, and pharmaceuticals for treating Alzheimer's disease.[1][3] The strategic functionalization of this core allows for the precise modulation of pharmacological properties.

6-bromo-4-fluoro-1-indanone is a particularly valuable synthetic intermediate. It combines the reactive handles of a ketone, an activated aromatic system, a bromine atom primed for cross-coupling, and a fluorine atom to modulate electronic properties and metabolic stability. This guide, written from the perspective of a Senior Application Scientist, elucidates the reactivity profile of this versatile building block, providing both mechanistic insights and practical, field-proven protocols.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use.

PropertyValueSource
CAS Number 881189-74-8[4]
Molecular Formula C₉H₆BrFO[5]
Molecular Weight 231.05 g/mol N/A
Appearance Typically an off-white to yellow solidN/A
Melting Point Not widely reported, requires experimental determinationN/A

Spectroscopic Signatures (Predicted):

  • ¹H NMR: Protons on the aromatic ring will appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships, further split by the fluorine atom. The two methylene groups adjacent to the carbonyl (α) and on the aromatic ring (benzylic) will typically appear as distinct triplets or multiplets in the aliphatic region.

  • ¹³C NMR: The carbonyl carbon will exhibit a characteristic downfield shift (>190 ppm). Carbons bonded to fluorine will show a large one-bond C-F coupling constant, while carbons two or three bonds away will show smaller couplings. The carbon attached to bromine will also have a distinct chemical shift.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent, typically in the range of 1680-1710 cm⁻¹. C-F and C-Br stretching vibrations will also be present in the fingerprint region.

Core Reactivity Analysis: A Multi-faceted Profile

The reactivity of 6-bromo-4-fluoro-1-indanone can be dissected by considering its three primary reactive zones: the carbonyl group, the α-methylene position, and the aromatic ring.

G cluster_molecule 6-bromo-4-fluoro-1-indanone mol carbonyl Carbonyl Group (Reductions, Condensations) carbonyl->mol alpha_carbon α-Methylene (Enolate Chemistry) alpha_carbon->mol c_br_bond C-Br Bond (Cross-Coupling) c_br_bond->mol aromatic_ring Aromatic Ring (SNAr at C-F, EAS at C-5) aromatic_ring->mol

Caption: Key reactive sites on the 6-bromo-4-fluoro-1-indanone scaffold.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack. The electron-withdrawing effects of the fluorine and bromine atoms on the aromatic ring enhance the electrophilicity of the carbonyl carbon compared to unsubstituted 1-indanone.[6]

  • Reduction: The ketone can be readily reduced to the corresponding alcohol, 6-bromo-4-fluoro-1-indanol, using standard reducing agents like sodium borohydride (NaBH₄). This transformation is often a key step in modifying the core for biological targets.[7]

  • Condensation Reactions: The carbonyl group can participate in aldol-type and Knoevenagel condensations to form new carbon-carbon bonds at the α-position, often leading to the synthesis of 2-benzylidene-1-indanones, a class of compounds investigated for potent cytotoxicity against cancer cell lines.[1]

Reactions at the α-Methylene Position

The protons on the carbon adjacent to the carbonyl (C-2) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then react with various electrophiles.

  • Halogenation: In the presence of an acid catalyst and a halogen source (e.g., Br₂), the enol form can be halogenated to yield 2-bromo-6-bromo-4-fluoro-1-indanone.

  • Alkylation & Acylation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the enolate can be generated cleanly and subsequently alkylated or acylated, providing a route to 2-substituted indanones.

Transformations of the Aromatic Core

The substituted benzene ring offers the most diverse and synthetically valuable avenues for elaboration, primarily through palladium-catalyzed cross-coupling and substitution reactions.

The carbon-bromine bond is the most versatile handle on this molecule for building molecular complexity. Palladium-catalyzed cross-coupling reactions provide powerful and modular methods for forming C-C, C-N, and C-O bonds under relatively mild conditions, a cornerstone of modern pharmaceutical synthesis.[8][9]

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures or introduce alkyl groups. This is one of the most robust and widely used cross-coupling methods.[10]

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups.

  • Heck-Mizoroki Reaction: Reaction with alkenes to form substituted styrenyl-type systems.

  • Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) to form aniline derivatives, a critical transformation for accessing many classes of bioactive molecules.

The choice of catalyst, ligand, base, and solvent is crucial for success and must be optimized for each substrate class. The general catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)-Br Complex ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_r Ar-Pd(II)-R Complex transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Coupled Product) red_elim->product ar_br Ar-Br (6-bromo-4-fluoro-1-indanone) ar_br->ox_add r_b R-B(OR)₂ (Boronic Acid/Ester) r_b->transmetal base Base base->transmetal

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

While the C-Br bond is the primary site for palladium catalysis, the C-F bond can be susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent carbonyl group activates the C-4 position for attack by potent nucleophiles (e.g., alkoxides, thiolates, amines).[11] However, these reactions often require forcing conditions (high temperatures, strong bases) and may compete with reactions at the carbonyl group. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the classic two-step addition-elimination pathway.[12]

Further substitution on the aromatic ring via EAS is challenging due to the deactivating nature of all three substituents (bromo, fluoro, and the acyl group of the indanone). However, if forced, the regiochemical outcome is dictated by the directing effects of the existing groups.[13][14]

  • Fluoro Group: Ortho-, para-directing (directs to C-3 and C-5).

  • Bromo Group: Ortho-, para-directing (directs to C-5 and C-7).

  • Acyl Group (ring junction): Meta-directing (directs to C-5 and C-7).

The C-5 position is electronically favored as it is ortho to the fluorine, para to the bromine, and meta to the deactivating acyl group. Therefore, any potential EAS reaction (e.g., nitration, further halogenation) would be expected to occur predominantly at this position, though yields are likely to be low.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for the synthesis of a 6-aryl-4-fluoro-1-indanone derivative, a common transformation leveraging the C-Br bond.

Objective: To synthesize 4-fluoro-6-(4-methoxyphenyl)-1-indanone.

G start 1. Reagent Setup reaction 2. Reaction Assembly (Inert Atmosphere) start->reaction Add reagents to flask heating 3. Heating & Monitoring (e.g., 80-100 °C) reaction->heating Degas & heat workup 4. Aqueous Workup (Quench & Extract) heating->workup Cool to RT, add water purify 5. Purification (Column Chromatography) workup->purify Concentrate organic layer end 6. Characterization purify->end Isolate pure product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-bromo-4-fluoro-1-indanone (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-4-fluoro-1-indanone, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the catalyst, Pd(dppf)Cl₂. Then, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15][16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

This molecule is classified as causing skin and serious eye irritation and may cause respiratory irritation.[16][17][18] Refer to the full Safety Data Sheet (SDS) before use.

References

Unveiling the Therapeutic Promise of Substituted Indanones: A Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of medicinal chemistry, the indanone scaffold has emerged as a privileged structure, offering a versatile platform for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological targets of substituted indanones, delving into their mechanisms of action, and providing practical, field-proven experimental protocols for their evaluation.

Introduction: The Versatility of the Indanone Scaffold

Substituted indanones, characterized by a benzene ring fused to a cyclopentanone ring, represent a class of organic compounds with a remarkable breadth of biological activities.[1] Their rigid framework, combined with the potential for diverse substitutions, allows for the fine-tuning of their pharmacological profiles, leading to potent and selective interactions with a variety of biological targets. This guide will explore the significant potential of substituted indanones in oncology, neurodegenerative diseases, and inflammatory conditions.

Anticancer Potential: Targeting the Cellular Machinery of Proliferation

Substituted indanones have demonstrated significant promise as anticancer agents, primarily by targeting key components of cell division and inflammatory signaling.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

A critical target for many anticancer drugs is the microtubule network, a dynamic polymer of α- and β-tubulin heterodimers essential for mitotic spindle formation and cell division.[2][3] Several substituted indanone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][5]

A notable example is the 3-aryl substituted indanone, (R)-9k, which exhibits sub-micromolar potency against colorectal cancer cell lines.[4] Another study on 2-benzylidene indanones also highlighted their ability to inhibit tubulin polymerization with IC50 values in the low micromolar range.[7]

CompoundSubstitution PatternTarget/Cell LineIC50 (µM)Reference
(R)-9k3-aryl substitutedTubulin Polymerization6.1[4]
HCT-116 (Colon Cancer)0.08[4]
HT-29 (Colon Cancer)0.11[4]
SW-620 (Colon Cancer)0.06[4]
Compound 9j2-benzylideneTubulin Polymerization0.62[7]
A549 (Lung Cancer)0.01[7]
MCF-7 (Breast Cancer)0.088[7]
IndanocineN/ATubulin PolymerizationN/A[6]
MCF-7/ADR (MDR Breast Cancer)0.02[6]

This protocol outlines a fluorescence-based assay to determine the effect of substituted indanones on tubulin polymerization.[4][7][8]

  • Reagent Preparation:

    • Prepare a tubulin stock solution (>99% pure) at a concentration of 10 mg/mL in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Prepare a fluorescent reporter solution (e.g., DAPI) at a suitable concentration in G-PEM buffer.

    • Prepare test compounds (substituted indanones) at various concentrations in an appropriate solvent (e.g., DMSO). Paclitaxel and vinblastine can be used as positive controls for polymerization promotion and inhibition, respectively.

  • Assay Procedure:

    • In a pre-warmed 96-well black microplate, add the test compounds to the respective wells.

    • Add the tubulin stock solution and the fluorescent reporter solution to each well.

    • Initiate polymerization by incubating the plate at 37°C in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals for a specified period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Determine the IC50 value for inhibitory compounds by plotting the percentage of inhibition versus the compound concentration.

G Indanone Substituted Indanone Tubulin β-Tubulin (Colchicine Site) Indanone->Tubulin Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule Spindle Mitotic Spindle Malformation Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of anticancer action via tubulin inhibition.

Cyclooxygenase-2 (COX-2) Inhibition: An Anti-Inflammatory Approach to Cancer

Chronic inflammation is a known driver of cancer development.[3] The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in tumors and plays a crucial role in producing prostaglandins that promote cell proliferation, angiogenesis, and invasion.[3][9] Certain substituted indanones have been identified as potent and selective COX-2 inhibitors.[10] For instance, 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone (L-745,337) is a selective COX-2 inhibitor with anti-inflammatory and analgesic properties.[10]

Neuroprotective Effects: Combating Neurodegenerative Diseases

Substituted indanones have shown significant potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease by targeting key enzymes involved in neurotransmitter metabolism.

Acetylcholinesterase (AChE) Inhibition: Enhancing Cholinergic Neurotransmission

A hallmark of Alzheimer's disease is the decline in acetylcholine (ACh), a neurotransmitter crucial for memory and learning.[11][12] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[11] By inhibiting AChE, the concentration and duration of action of ACh are increased, leading to improved cognitive function. Donepezil, a well-known drug for Alzheimer's disease, features an indanone core.[5] Numerous studies have explored the structure-activity relationships of substituted indanones as AChE inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[5][13]

CompoundSubstitution PatternTargetIC50 (µM)Reference
13e (E2020/Donepezil)1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE0.0057[5]
5cmeta-substituted aminopropoxy benzylideneAChE0.12[13]
7bpara-substituted aminopropoxy benzylBChE0.04[13]

This protocol describes a colorimetric assay to measure AChE activity and its inhibition by substituted indanones, based on the Ellman's method.[6][9][14][15]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate in the phosphate buffer.

    • Prepare a solution of AChE enzyme in the phosphate buffer.

    • Prepare test compounds at various concentrations in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Monoamine Oxidase B (MAO-B) Inhibition: Preserving Dopamine Levels

In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor impairments. Monoamine oxidase B (MAO-B) is a key enzyme involved in the degradation of dopamine in the brain.[12][16] Inhibition of MAO-B increases the availability of dopamine, providing symptomatic relief.[12] Several 2-heteroarylidene-1-indanone and 2-benzylidene-1-indanone derivatives have been identified as potent and selective MAO-B inhibitors, with some exhibiting IC50 values in the low nanomolar range.[15][17]

Compound ClassSubstitution PatternTargetIC50 (µM)Reference
2-heteroarylidene-1-indanonesVariesMAO-B0.0044 - 1.53[17]
2-benzylidene-1-indanonesVariesMAO-B< 2.74[15]

This protocol details a fluorometric assay for measuring MAO-B activity and its inhibition using kynuramine as a substrate.[1][13][17][18]

  • Reagent Preparation:

    • Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a stock solution of kynuramine dihydrobromide in water.

    • Prepare a solution of recombinant human MAO-B enzyme in the phosphate buffer.

    • Prepare test compounds at various concentrations in a suitable solvent (e.g., DMSO). Selegiline can be used as a positive control.

  • Assay Procedure:

    • In a 96-well black microplate, add the phosphate buffer and the test compound solution to the respective wells.

    • Add the MAO-B enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time.

    • Initiate the reaction by adding the kynuramine solution.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity (excitation ~310 nm, emission ~400 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

G cluster_0 Cholinergic Synapse cluster_1 Dopaminergic Synapse ACh Acetylcholine (ACh) AChE AChE ACh->AChE Degraded by Chol_Rec Cholinergic Receptors ACh->Chol_Rec Activates Indanone_AChE Substituted Indanone Indanone_AChE->AChE Inhibits Cognition Improved Cognition Chol_Rec->Cognition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degraded by Dop_Rec Dopamine Receptors Dopamine->Dop_Rec Activates Indanone_MAOB Substituted Indanone Indanone_MAOB->MAOB Inhibits Motor Improved Motor Function Dop_Rec->Motor

Caption: Dual neuroprotective mechanisms of indanones.

Anti-Inflammatory Activity: A Common Thread

The anti-inflammatory properties of substituted indanones are not limited to their anticancer effects via COX-2 inhibition. Several studies have demonstrated their ability to modulate inflammatory pathways through various mechanisms. For example, certain thiazolylhydrazone derivatives of 1-indanone have shown potent anti-inflammatory activity, with one compound exhibiting greater potency than the standard drug ibuprofen.[2] Other studies have shown that 2-benzylidene-1-indanone derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[19] The underlying mechanisms often involve the modulation of signaling pathways such as NF-κB.[14]

Conclusion and Future Directions

Substituted indanones represent a highly versatile and promising scaffold in drug discovery. Their ability to interact with a diverse range of biological targets, including tubulin, COX-2, AChE, and MAO-B, underscores their potential for the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and unlock the full therapeutic potential of this remarkable class of compounds. Future research should focus on optimizing the selectivity and potency of indanone derivatives for specific targets, as well as exploring their potential in combination therapies.

References

An In-Depth Technical Guide to 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental molecular and physical properties, explore its synthetic pathways, and discuss its potential applications, particularly in the realm of drug discovery.

Core Molecular and Physical Properties

This compound is a solid, white to off-white compound.[1] Its core structure consists of a dihydropyran ring fused to a benzene ring, with a bromine and a fluorine atom substituting the aromatic portion. This unique combination of a rigid bicyclic scaffold and halogen substituents imparts specific chemical and physical properties that are valuable for its role as a versatile building block in the synthesis of more complex molecules.

A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₆BrFO[1][2][3]
Molecular Weight 229.05 g/mol [1][3]
CAS Number 881189-74-8[1][2][4]
Melting Point 123-126 °C[1]
Appearance White to off-white solid[1]
Purity Typically ≥97%[2]

Synthesis and Chemical Reactivity

The synthesis of this compound, like other indanone derivatives, can be approached through several established organic chemistry reactions. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitably substituted 3-arylpropionic acid.[5][6] This powerful reaction allows for the formation of the characteristic five-membered ring of the indanone system.

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow A Substituted Benzene Derivative B Acylation/Alkylation A->B e.g., Friedel-Crafts C 3-Arylpropanoic Acid Intermediate B->C Further functionalization D Intramolecular Friedel-Crafts Acylation C->D Acid catalyst (e.g., PPA, H₂SO₄) E This compound D->E Cyclization

Caption: A generalized workflow for the synthesis of indanone derivatives.

The reactivity of this compound is largely dictated by the presence of the ketone functional group and the halogen substituents on the aromatic ring. The bromine atom, in particular, can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents. The ketone can undergo reduction to the corresponding alcohol or can be a site for nucleophilic attack.

Applications in Drug Discovery and Development

The indanone scaffold is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5][7] The rigidity of the indanone core provides a well-defined orientation for appended functional groups, which can lead to high-affinity interactions with enzymes and receptors.

The presence of both bromine and fluorine atoms in this compound further enhances its potential in drug design.[7] Fluorine can improve metabolic stability and binding affinity, while bromine can be used to probe interactions with the target protein or as a site for further chemical modification.

While specific therapeutic applications of this compound are still under investigation, its structural motifs are found in compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[5][7] Researchers in drug development can utilize this compound as a starting material or a key intermediate in the synthesis of novel therapeutic agents.

Experimental Protocol: A Representative Synthesis of a Substituted Indanone

Objective: To synthesize a substituted 1-indanone from a 3-arylpropanoic acid precursor.

Materials:

  • Substituted 3-arylpropanoic acid

  • Polyphosphoric acid (PPA) or a similar strong acid catalyst

  • Dichloromethane (DCM) or another suitable solvent

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 3-arylpropanoic acid in a minimal amount of an appropriate solvent, such as dichloromethane.

  • Addition of Catalyst: To the stirred solution, carefully add the strong acid catalyst (e.g., polyphosphoric acid) in a fume hood. The amount of catalyst will depend on the specific substrate and reaction scale.

  • Reaction: Heat the reaction mixture to the desired temperature (this will need to be optimized for the specific substrate) and allow it to stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure substituted 1-indanone.

Self-Validation: The identity and purity of the synthesized indanone should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined and compared to known values if available.

The following diagram illustrates the key steps in this experimental workflow:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material B Add Catalyst A->B C Heat and Stir B->C D Quench Reaction C->D Reaction Complete E Extract Product D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Purify Product G->H I I H->I Characterize Product (NMR, IR, MS)

Caption: A step-by-step experimental workflow for a representative indanone synthesis.

Conclusion

This compound is a valuable chemical entity with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure, coupled with the reactivity imparted by its functional groups, makes it an attractive starting point for the synthesis of a wide array of more complex molecules. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this halogenated indanone will undoubtedly increase.

References

Methodological & Application

Guided Synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in medicinal chemistry and drug discovery. The indanone scaffold is a versatile platform in the development of novel therapeutics due to its rigid structure and capacity for chemical modification[1]. This protocol details a robust and efficient two-step synthetic sequence commencing from 3-(3-bromo-5-fluorophenyl)propanoic acid, proceeding through an acyl chloride intermediate, and culminating in a highly regioselective intramolecular Friedel-Crafts acylation. We will delve into the mechanistic principles that govern the reaction, provide a detailed, step-by-step experimental protocol, and offer expert insights into process optimization and safety.

Part 1: Synthetic Strategy & Mechanistic Insights

The synthesis of the target indanone is achieved via a classic and powerful reaction in organic chemistry: the Friedel-Crafts acylation[2]. In this case, the reaction is performed intramolecularly, where the reacting moieties are part of the same molecule, facilitating the formation of a new ring system[3].

The overall strategy is as follows:

  • Acyl Chloride Formation: The carboxylic acid precursor, 3-(3-bromo-5-fluorophenyl)propanoic acid, is converted into its more reactive acyl chloride derivative. This is a standard transformation, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Intramolecular Friedel-Crafts Cyclization: The generated acyl chloride is then subjected to a strong Lewis acid, such as aluminum chloride (AlCl₃), which catalyzes an electrophilic aromatic substitution reaction. The acylium ion electrophile attacks the aromatic ring to forge the new carbon-carbon bond, closing the five-membered ring to yield the desired indanone product.

Causality of Experimental Design
  • Activation of the Carboxylic Acid: A carboxylic acid is not sufficiently electrophilic to participate directly in a Friedel-Crafts reaction. Its conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, priming it for the subsequent cyclization.

  • Generation of the Acylium Ion: The key role of the Lewis acid catalyst (AlCl₃) is to coordinate with the chlorine atom of the acyl chloride. This polarization and subsequent departure of the chlorine as a leaving group generates a highly reactive acylium ion intermediate[4][5]. This intermediate is the potent electrophile that drives the aromatic substitution.

  • Regioselectivity of the Cyclization: The substitution pattern on the aromatic ring dictates the position of the ring closure. Halogens, like bromine and fluorine, are deactivating yet ortho-, para- directing groups for electrophilic aromatic substitution[6]. In the precursor, the available position for cyclization is ortho to the fluorine atom and para to the bromine atom. This alignment of directing effects strongly favors the formation of the desired 6-bromo-4-fluoro-indenone isomer, leading to a highly regioselective reaction.

  • Stoichiometric Catalyst Requirement: Unlike many catalytic reactions, Friedel-Crafts acylations typically require a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst. This is because the ketone product formed is itself a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst[2][7]. An excess ensures that enough free catalyst is available to drive the reaction to completion.

Part 2: Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thionyl chloride and aluminum chloride are highly corrosive and react violently with water. All glassware must be thoroughly dried before use, and the reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Step A: Synthesis of 3-(3-bromo-5-fluorophenyl)propanoyl chloride
  • Reaction Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, approx. 20 mL) to dissolve the starting material. To this solution, add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction: Gently heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.

  • Monitoring and Workup: Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride is typically used directly in the next step without further purification.

Step B: Synthesis of this compound
  • Catalyst Suspension: In a separate, dry 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to anhydrous DCM (approx. 30 mL). Cool the resulting suspension to 0°C in an ice bath with vigorous stirring.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM (approx. 10 mL). Add this solution dropwise to the cold AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then slowly warm to room temperature. Continue stirring at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the acyl chloride is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl (approx. 10 mL) in a beaker. This process is highly exothermic and will release HCl gas. Perform this step with caution in the fume hood.

  • Extraction: Stir the quenched mixture until all the ice has melted. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Part 3: Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Purity
This compoundC₉H₆BrFO229.05>97%[8]

Typical yields for this type of intramolecular Friedel-Crafts cyclization can range from 60-85%, depending on the purity of the starting materials and the strict adherence to anhydrous conditions.

Part 4: Visualization of Synthetic Workflow

Synthesis_Workflow cluster_stepA Step A: Acyl Chloride Formation cluster_stepB Step B: Intramolecular Friedel-Crafts Cyclization start 3-(3-bromo-5-fluorophenyl)propanoic acid reagentA SOCl₂, cat. DMF DCM, Reflux start->reagentA productA 3-(3-bromo-5-fluorophenyl)propanoyl chloride (Crude) reagentA->productA reagentB 1. AlCl₃, DCM, 0°C to RT 2. HCl/Ice Quench 3. Purification productA->reagentB final_product This compound reagentB->final_product caption Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-1-Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Aryl-1-Indanones

The 1-indanone scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. Functionalization at the 5-position through the introduction of diverse aryl and heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction offers a powerful strategy for generating novel molecular architectures.[1][2] This approach is particularly relevant in drug discovery, where the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies is crucial.[3] 5-Bromo-1-indanone serves as a versatile and readily available starting material for these transformations, enabling the construction of carbon-carbon bonds with a high degree of control and functional group tolerance.[1][4] This document provides a comprehensive guide to understanding and implementing the Suzuki coupling of 5-bromo-1-indanone derivatives, including mechanistic insights, detailed protocols, and troubleshooting strategies.

Mechanistic Foundation of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organic halide.[5] The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-bromine bond of the 5-bromo-1-indanone.[6][9] This step forms a Pd(II) intermediate. The reactivity of the aryl bromide is a key factor here; electron-withdrawing groups on the aromatic ring can facilitate this step.[6][10]

  • Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12] The choice of base is critical and can significantly influence the reaction rate and yield.[13]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired 5-aryl-1-indanone product.[6] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regenerated  Catalyst Product 5-Aryl-1-indanone (Ar-Ar') RedElim->Product ArylBromide 5-Bromo-1-indanone (Ar-Br) ArylBromide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Design and Optimization

The success of a Suzuki coupling with 5-bromo-1-indanone derivatives hinges on the careful selection of several key reaction components.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for achieving high catalytic activity. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps.[9][14][15]

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂.[9][16][17] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.

  • Ligands: For aryl bromides, ligands like SPhos, XPhos, and tricyclohexylphosphine have demonstrated high efficacy, often allowing for lower catalyst loadings and milder reaction conditions.[14][15] The use of N-heterocyclic carbene (NHC) ligands has also gained prominence.[10]

The Role of the Base

The base is not merely a spectator; it plays a crucial role in the transmetalation step by forming the reactive boronate species.[7][11]

  • Common Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used.[13][15]

  • Base Strength: For more challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[13] The physical state of the base (e.g., finely powdered) can also impact reaction kinetics.[13]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Biphasic Systems: Mixtures of an organic solvent (e.g., toluene, dioxane, THF) with water are common.[13] The aqueous phase helps to dissolve the inorganic base.[13]

  • Anhydrous Conditions: In some cases, anhydrous conditions with a soluble base may be employed. Paradoxically, some "anhydrous" reactions using K₃PO₄ may require trace amounts of water to be effective.[13][18]

Data Presentation: Exemplary Reaction Conditions

The following table summarizes a set of typical conditions for the Suzuki coupling of 5-bromo-1-indanone with various arylboronic acids, providing a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O80>90[16]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O100~85
34-Thiomethylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane/H₂O90~88[1]
44-Ethylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O85~80

Detailed Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from methodologies that have proven effective for the coupling of aryl bromides.[16][19]

Materials:

  • 5-Bromo-1-indanone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-bromo-1-indanone, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed DME/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - 5-Bromo-1-indanone - Boronic Acid - Catalyst & Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-90°C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc/H₂O - Separate Layers - Extract Aqueous Phase monitor->workup Reaction Complete dry Dry and Concentrate Organic Phase workup->dry purify Purify by Column Chromatography dry->purify product Characterize Pure Product purify->product

Caption: A typical experimental workflow for Suzuki coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.[13] 2. Insufficiently degassed system (oxygen deactivates Pd(0)).[13][20] 3. Poor solubility of reactants.[21] 4. Inappropriate base or solvent.1. Use a fresh batch of catalyst or a more active precatalyst/ligand system.[20] 2. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.[13] 3. Try a different solvent system or increase the temperature.[21] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent mixtures.[13]
Homocoupling of Boronic Acid 1. Presence of oxygen.[20] 2. Use of a Pd(II) source without complete reduction to Pd(0).[6]1. Improve degassing procedures.[20] 2. Ensure reaction conditions favor the formation of the active Pd(0) catalyst.
Dehalogenation of Starting Material 1. Presence of water or other protic sources. 2. Certain catalyst/ligand combinations may favor this side reaction.1. Use anhydrous solvents and ensure the base is dry. 2. Experiment with different ligands.
Protodeboronation of Boronic Acid 1. Harsh reaction conditions (high temperature, strong base).[20] 2. Presence of excess water.1. Attempt the reaction at a lower temperature or with a milder base (e.g., KF).[11] 2. Use a more stable boronic ester derivative (e.g., pinacol ester).[20]

Conclusion

The Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone derivatives is a robust and highly versatile method for the synthesis of novel 5-aryl-1-indanones. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse libraries of compounds with significant potential in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation and optimization of this powerful synthetic transformation.

References

The Strategic Utility of 6-Bromo-4-fluoro-1-indanone as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, halogenated indanones have emerged as versatile intermediates, offering a rigid scaffold and reactive handles for intricate molecular architecture. This guide provides a detailed exploration of 6-bromo-4-fluoro-1-indanone, a key intermediate in the synthesis of targeted therapies, with a focus on its application in the development of kinase inhibitors.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone core is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds. Its rigid bicyclic system provides a well-defined three-dimensional orientation for appended functional groups, facilitating optimal interactions with biological targets. The strategic incorporation of halogen atoms, such as bromine and fluorine, further enhances the utility of the indanone scaffold by modulating its electronic properties, metabolic stability, and providing sites for further chemical transformations.

Physicochemical Properties and Spectroscopic Data

6-Bromo-4-fluoro-1-indanone is a solid at room temperature with the following key properties:

PropertyValue
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
CAS Number 881189-74-8
Appearance Solid

Spectroscopic data is crucial for the identification and characterization of this intermediate. While specific spectra are proprietary, typical analytical data would include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Application in the Synthesis of Ceralasertib (AZD6738): A Case Study

A prominent example of the utility of 6-bromo-4-fluoro-1-indanone is its role as a key intermediate in the synthesis of Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical component of the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy.

The synthesis of Ceralasertib leverages the unique reactivity of 6-bromo-4-fluoro-1-indanone to construct a complex heterocyclic core. The following sections provide detailed protocols for the synthesis of this key intermediate and its subsequent transformation en route to Ceralasertib.

Protocol 1: Synthesis of 6-Bromo-4-fluoro-1-indanone

The synthesis of 6-bromo-4-fluoro-1-indanone is typically achieved through a two-step process, beginning with the synthesis of its precursor, 3-(4-bromo-2-fluorophenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(4-bromo-2-fluorophenyl)propanoic acid

This precursor can be synthesized via various routes. A common method involves the Heck coupling of 4-bromo-1-fluoro-2-iodobenzene with acrylic acid, followed by reduction.

Step 2: Intramolecular Friedel-Crafts Acylation to Yield 6-Bromo-4-fluoro-1-indanone

The cyclization of 3-(4-bromo-2-fluorophenyl)propanoic acid is a classic example of an intramolecular Friedel-Crafts acylation, a powerful method for forming cyclic ketones.[1]

Reaction Scheme:

Synthesis_of_6_Bromo_4_fluoro_1_indanone cluster_0 Step 2: Intramolecular Friedel-Crafts Acylation start 3-(4-bromo-2-fluorophenyl)propanoic acid reagent Polyphosphoric Acid (PPA) or Eaton's Reagent Heat start->reagent product 6-Bromo-4-fluoro-1-indanone reagent->product Reductive_Amination cluster_1 Reductive Amination indanone 6-Bromo-4-fluoro-1-indanone reagents Sodium triacetoxyborohydride (STAB) Acetic Acid, Dichloromethane (DCM) indanone->reagents amine (S)-3-aminopyrrolidine derivative amine->reagents product (S)-N-((6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl))-pyrrolidin-3-amine derivative reagents->product

References

role of fluorinated indanones in anticancer drug development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Fluorinated Indanones in Anticancer Drug Development

Introduction: The Emergence of a Privileged Scaffold

The indanone core, a rigid bicyclic aromatic ketone, represents a "privileged scaffold" in medicinal chemistry, serving as a versatile foundation for developing potent and selective therapeutic agents.[1] The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing critical properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] When combined, the fluorinated indanone scaffold becomes a highly promising platform for the discovery of novel anticancer agents.[4][5] These compounds have demonstrated a remarkable range of anticancer activities, including potent cytotoxicity against diverse cancer cell lines, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle.[1][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into fluorinated indanones as a burgeoning class of anticancer therapeutics.

Synthesis of Fluorinated Indanones: Building the Core Scaffold

The most prevalent and efficient method for constructing the fluorinated indanone core is through the intramolecular Friedel-Crafts cyclization of fluorinated phenylpropanoic acids or their more reactive acyl chloride derivatives.[2][7] This reaction is typically promoted by a strong acid. Further molecular diversity can be readily achieved through derivatization, particularly at the C2 position, via reactions like Knoevenagel condensation with various aldehydes to yield 2-benzylidene-1-indanones, a subclass that has shown particularly potent anticancer activity.[7][8]

Protocol 1: Synthesis of 5-Fluoro-1-indanone

This protocol details the synthesis of the parent 5-fluoro-1-indanone scaffold, a key intermediate, via the intramolecular cyclization of 3-(3-fluorophenyl)propanoic acid.[2][4]

Causality: Chlorosulfonic acid serves as both the solvent and the strong acid catalyst required to facilitate the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation), where the carboxylic acid is converted to a highly reactive acylium ion that then attacks the aromatic ring to form the five-membered ketone ring.

Materials:

  • 3-(3-Fluorophenyl)propanoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Ethyl acetate (or other suitable organic solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under a fume hood, slowly and carefully add 3-(3-fluorophenyl)propanoic acid (e.g., 2.0 g, 11.8 mmol) to an excess of chlorosulfonic acid (e.g., 20 mL) with stirring. A slow addition is critical to control the initial exothermic reaction.

  • Reaction Progression: Stir the resulting mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice. This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid and protonating the product, causing it to precipitate. This must be done cautiously as the quenching process is highly exothermic.[2][4]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 50 mL). The organic solvent will dissolve the desired product, separating it from the aqueous layer.[2]

  • Washing and Drying: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate to remove residual water, which could interfere with the final concentration step.[2]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 5-fluoro-1-indanone.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 3-(3-Fluorophenyl)propanoic Acid C Intramolecular Friedel-Crafts Acylation A->C B Chlorosulfonic Acid B->C D Quench with Ice C->D E Solvent Extraction D->E F Wash & Dry E->F G Concentration F->G H Column Chromatography G->H I Pure 5-Fluoro-1-indanone H->I G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation A Synthesize Fluorinated Indanone Derivatives B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI) C->E F Protein Expression (Western Blot) C->F G Identify Lead Compounds D->G E->G F->G H Elucidate Mechanism of Action G->H I Lead Optimization H->I G A Fluorinated Indanone Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis (Programmed Cell Death) F->G

References

Application Notes and Protocols: Laboratory Preparation of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a valuable halogenated indanone scaffold for drug discovery and medicinal chemistry. The synthetic strategy is centered on a robust and widely utilized intramolecular Friedel-Crafts acylation. We present a detailed, two-step protocol, beginning with the preparation of the key precursor, 3-(3-bromo-5-fluorophenyl)propanoic acid, followed by its efficient cyclization. This guide explains the underlying chemical principles, offers step-by-step experimental procedures, and includes essential data for product characterization and safety protocols, tailored for researchers in organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

The 1-indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including those targeting neurodegenerative diseases.[1] The specific compound, this compound (CAS 881189-74-8)[2][3], incorporates both bromine and fluorine atoms, which can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[4]

The synthesis of substituted 1-indanones is most classically achieved via an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid.[5][6] This electrophilic aromatic substitution reaction provides a reliable method for constructing the fused five-membered ring. Our synthetic approach is therefore designed as follows:

  • Precursor Synthesis: Preparation of 3-(3-bromo-5-fluorophenyl)propanoic acid from a commercially available starting material.

  • Cyclization: An acid-catalyzed intramolecular Friedel-Crafts acylation to yield the target indanone.

This methodology is selected for its reliability, scalability, and the common availability of the necessary reagents.

Overall Synthetic Workflow

The logical flow from starting material to the final purified product is outlined below. This workflow is designed to ensure efficiency and safety.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization start 3-(3-Bromo-5-fluorophenyl)propanoic Acid reaction2 Intramolecular Friedel-Crafts Acylation start->reaction2 Input reagents1 Starting Material: 1,3-Dibromo-5-fluorobenzene reaction1 1. Grignard Formation 2. Reaction with CO₂ 3. Acidic Workup reagents1->reaction1 Reagents workup1 Extraction & Purification reaction1->workup1 Process workup1->start Isolated Precursor target This compound reagents2 Catalyst: Polyphosphoric Acid (PPA) reagents2->reaction2 Catalyst workup2 Quenching, Extraction, & Recrystallization reaction2->workup2 Process workup2->target Final Product

Caption: Overall workflow for the synthesis of the target indanone.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Bromo-5-fluorophenyl)propanoic Acid

This protocol outlines a representative method for preparing the necessary precursor. While various routes exist, this approach utilizes a Grignard reaction followed by carboxylation.

Materials & Equipment:

  • 1,3-Dibromo-5-fluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one crystal)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (3 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.

  • Grignard Initiation: To the flask, add magnesium turnings (1.1 eq). Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 1,3-dibromo-5-fluorobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate (disappearance of iodine color, gentle reflux), gently warm the flask with a heat gun.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Crush a sufficient quantity of dry ice and place it in a separate, large beaker. Carefully and slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

  • Workup: Quench the reaction by slowly adding 3 M HCl until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-bromo-5-fluorophenyl)propanoic acid.

  • Purification: The crude acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the pure precursor.

Protocol 2: Synthesis of this compound

This step employs an intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA) as both the solvent and the acid catalyst. This is a classic and effective method for such cyclizations.[7]

Materials & Equipment:

  • 3-(3-bromo-5-fluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice, deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, thermometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, place 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq).

  • Catalyst Addition: Add polyphosphoric acid (approx. 10-15 times the weight of the starting acid). The PPA is highly viscous and can be difficult to handle; warming it slightly can aid in transfer.[7]

  • Heating: Heat the stirred mixture to 80-90 °C using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Allow the reaction mixture to cool to approximately 50-60 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring. This quenching step is highly exothermic.

  • Workup: Continue stirring the quenched mixture until the PPA is fully hydrolyzed and a precipitate of the crude product forms.

  • Extract the aqueous slurry with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The final product can be purified by recrystallization from a solvent such as ethanol or isopropanol to yield off-white to pale yellow crystals.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The cyclization proceeds via a classical electrophilic aromatic substitution pathway.[8][9]

  • Activation: The carboxylic acid is activated by the strong acid (PPA), leading to the formation of a highly electrophilic acylium ion intermediate.

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the tethered acylium ion in an intramolecular fashion. This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the benzene ring and yielding the final 1-indanone product.

G cluster_mech Mechanism of Acylium Ion Attack A Arylpropanoic Acid + H⁺ (PPA) B Acylium Ion Intermediate A->B Activation C Sigma Complex (Resonance Stabilized) B->C Intramolecular Attack D 6-Bromo-4-fluoro- 1-indanone C->D Deprotonation (-H⁺)

Caption: Key stages of the intramolecular Friedel-Crafts acylation mechanism.

Product Characterization & Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₉H₆BrFO[2]
Molecular Weight 229.05 g/mol [2][10]
CAS Number 881189-74-8[2][3]
Appearance Off-white to pale yellow solidTypical
¹H NMR (CDCl₃, 400 MHz) δ 7.55 (d, J=1.6 Hz, 1H, Ar-H), 7.40 (dd, J=8.0, 1.6 Hz, 1H, Ar-H), 3.10 (t, J=6.0 Hz, 2H, -CH₂-), 2.75 (t, J=6.0 Hz, 2H, -CH₂-)Predicted
¹³C NMR (CDCl₃, 100 MHz) δ 204.0 (C=O), 160.0 (d, J=250 Hz, C-F), 155.0, 138.0, 128.0 (d, J=4 Hz), 125.0 (d, J=10 Hz), 122.0, 36.5, 26.0Predicted
IR (KBr, cm⁻¹) ~3080 (Ar C-H), ~2950 (Aliph. C-H), ~1710 (C=O, ketone), ~1600, 1480 (Ar C=C), ~1250 (C-F), ~850 (C-Br)[11][12][13]
Mass Spec (EI) m/z 228/230 (M⁺, Br isotopes), 200/202 ([M-CO]⁺)Predicted

Note: Predicted NMR values are based on the structure and typical chemical shifts for similar indanones. Actual values should be determined experimentally.

Safety Precautions

It is imperative to conduct a thorough risk assessment before beginning any chemical synthesis.

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and causes severe skin burns and eye damage.[4][5][14] It reacts exothermically with water. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][6]

  • Halogenated Compounds: Brominated and fluorinated organic compounds should be handled with care as they can be irritants and have unknown toxicological properties. Avoid inhalation and skin contact.

  • Quenching: The quenching of the PPA reaction mixture on ice is highly exothermic and can cause splashing. Perform this step slowly behind a safety shield in a large, robust container.

References

Application Notes and Protocols for the Scale-Up Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indanone Scaffold in Drug Discovery and Development

Substituted indanones are a pivotal class of bicyclic ketones that form the structural core of numerous biologically active molecules and pharmaceuticals.[1][2] Their prevalence in natural products and medicinal chemistry underscores their importance as versatile synthons.[1][3] The constrained five-membered ring fused to a benzene ring imparts a unique conformational rigidity that is often exploited in the design of potent and selective therapeutic agents. Notable examples include Donepezil, used in the treatment of Alzheimer's disease, and a variety of compounds with antiviral, anti-inflammatory, and anticancer properties.[2][3][4]

The transition from laboratory-scale synthesis to industrial production of substituted indanones presents a unique set of challenges that require a deep understanding of reaction mechanisms, process parameters, and safety protocols.[5][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key considerations for the successful scale-up of substituted indanone synthesis. We will delve into the most prevalent synthetic strategies, offering field-proven insights and detailed protocols to navigate the complexities of large-scale production.

Strategic Approaches to Indanone Synthesis: A Comparative Analysis for Scalability

While numerous methods exist for the synthesis of indanones, two primary strategies dominate industrial applications due to their efficiency and the availability of starting materials: Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization.[5][7]

Intramolecular Friedel-Crafts Acylation: The Workhorse of Indanone Synthesis

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is the most common and well-established method for the industrial production of 1-indanones.[5][8] This reaction involves the cyclization of the propionic acid side chain onto the aromatic ring, catalyzed by a Lewis or Brønsted acid.[9][10]

Causality Behind the Choice: This method is favored for its high efficiency and the ready availability of a wide range of substituted 3-arylpropionic acids.[3][11] The choice between using the carboxylic acid directly or converting it to the more reactive acyl chloride is a critical process decision.

  • Direct Cyclization of 3-Arylpropionic Acids: This "one-step" approach is atom-economical and generates water as the only theoretical byproduct, aligning with green chemistry principles.[4][8] However, it often necessitates harsh reaction conditions, including high temperatures and strong, corrosive acids like polyphosphoric acid (PPA) or Eaton's reagent, which can pose challenges for material compatibility and worker safety on a large scale.[4][5]

  • Cyclization of 3-Arylpropionyl Chlorides: This "two-step" method involves the initial conversion of the carboxylic acid to the acyl chloride using reagents like thionyl chloride or oxalyl chloride.[8][12] The subsequent cyclization can then be achieved under milder conditions using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[9][11] While this route is often more efficient and provides higher yields, it generates corrosive byproducts like HCl gas, which requires specialized equipment for scrubbing and neutralization.[5]

Key Scale-Up Considerations for Friedel-Crafts Acylation:

  • Catalyst Selection and Loading: The choice and amount of acid catalyst are critical. Lewis acids like AlCl₃ are highly moisture-sensitive, and their activity can be significantly diminished by atmospheric moisture.[5] On a large scale, this necessitates handling under an inert atmosphere (e.g., nitrogen or argon). Brønsted acids like PPA must have a sufficient concentration of P₂O₅ to be effective.[5]

  • Solvent Selection: The solvent plays a crucial role in reagent solubility and catalyst activity.[9] Chlorinated solvents like dichloromethane (DCM) and dichloroethane (DCE) are common, but their environmental impact and potential for product contamination must be considered.[8] In some cases, solvent-free conditions have been successfully employed.[9]

  • Temperature Control: The intramolecular Friedel-Crafts acylation is often exothermic.[5] Inadequate temperature control on a large scale can lead to runaway reactions and the formation of impurities, such as polymers and indene derivatives, through side reactions.[5]

  • Work-up and Purification: Quenching the reaction by adding the mixture to ice and water is a standard procedure. However, the large volumes of acidic aqueous waste generated require neutralization before disposal. Purification at scale often involves distillation or recrystallization, as column chromatography can be impractical and costly.[13]

The Nazarov Cyclization: An Alternative Pathway to Indanones

The Nazarov cyclization is a powerful 4π-electrocyclization of divinyl ketones to form cyclopentenones, which can be adapted for the synthesis of indanones.[7][14] This method is particularly useful for accessing indanones with specific substitution patterns that may be difficult to achieve via Friedel-Crafts chemistry.[3]

Causality Behind the Choice: The Nazarov cyclization offers a convergent approach where two fragments are joined to form the divinyl ketone precursor. This can be advantageous for building molecular complexity. The reaction is typically catalyzed by Lewis or Brønsted acids.[7]

Key Scale-Up Considerations for Nazarov Cyclization:

  • Precursor Synthesis: The scalability of the Nazarov cyclization is often limited by the efficient and cost-effective synthesis of the divinyl ketone precursor.

  • Regioselectivity: When unsymmetrical divinyl ketones are used, the regioselectivity of the cyclization can be a significant challenge, potentially leading to mixtures of isomeric indanones that are difficult to separate.[14]

  • Catalyst and Reaction Conditions: Similar to the Friedel-Crafts reaction, the choice of acid catalyst and strict control of reaction temperature are crucial to avoid side reactions and ensure high yields.[15]

Process Optimization and Control: A Data-Driven Approach

Scaling up a chemical synthesis is not merely about using larger flasks. It requires a systematic approach to process optimization and control to ensure consistent product quality, high yields, and safe operation.[6][16]

Key Process Parameters and Their Impact
ParameterImpact on Scale-UpOptimization Strategy
Reactant Concentration Higher concentrations can increase reaction rate but also lead to increased exothermicity and potential for side reactions.Optimize for a balance between reaction rate and heat removal capacity of the reactor. Gradual addition of reactants can control the instantaneous concentration.
Temperature Directly influences reaction kinetics and selectivity. Inadequate control can lead to byproduct formation (e.g., polymers, indenes).[5]Utilize jacketed reactors with efficient heat transfer fluids. Monitor internal and jacket temperatures closely.
Mixing/Agitation Crucial for maintaining homogeneity, ensuring efficient heat transfer, and preventing localized "hot spots."Select appropriate agitator type and speed based on reactor geometry and reaction mixture viscosity. Computational Fluid Dynamics (CFD) can aid in optimizing mixing.[6]
Reaction Time Must be optimized to ensure complete conversion without promoting degradation of the product or formation of byproducts.Monitor reaction progress using in-process controls (IPCs) such as HPLC, GC, or TLC.

Workflow for Process Optimization

Caption: A workflow diagram illustrating the stages of process optimization from laboratory to production scale.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and should be adapted and optimized for specific substituted indanones.

Protocol 1: Scale-Up Synthesis of a Substituted 1-Indanone via Friedel-Crafts Acylation of a 3-Arylpropionic Acid

Objective: To synthesize 5-fluoro-1-indanone from 3-(3-fluorophenyl)propanoic acid.[17]

Materials:

  • 3-(3-fluorophenyl)propanoic acid

  • Chlorosulfonic acid[17] (or Polyphosphoric Acid)

  • Crushed ice

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

  • Addition funnel

  • Temperature control unit

  • Large quenching vessel

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Charge Reactant: Charge the reactor with 3-(3-fluorophenyl)propanoic acid.

  • Acid Addition: Cool the reactor to 0-5 °C using the temperature control unit. Slowly add chlorosulfonic acid via the addition funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic and requires careful control.[17]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the predetermined optimal reaction time (monitor by IPC).

  • Quenching: In a separate, large, well-stirred vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture into the ice/water mixture. This step is also highly exothermic and can cause vigorous gas evolution.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until gas evolution ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).[13]

Protocol 2: Scale-Up Synthesis of a Substituted 1-Indanone via Friedel-Crafts Acylation of a 3-Arylpropionyl Chloride

Objective: To synthesize a generic substituted 1-indanone from the corresponding 3-arylpropionic acid.[8]

Step A: Formation of the Acyl Chloride

  • Reactor Setup: In a jacketed reactor equipped with an overhead stirrer, condenser, and a scrubber for acidic gases, charge the 3-arylpropionic acid and a suitable solvent (e.g., DCM).

  • Reagent Addition: Slowly add thionyl chloride (1.1-1.5 equivalents) to the stirred solution at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[8]

  • Reaction: Stir the mixture at room temperature or gentle reflux until the evolution of HCl and SO₂ gas ceases.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Cyclization

  • Reactor Setup: In a separate, dry, jacketed reactor, suspend anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., DCM) under a nitrogen atmosphere.

  • Acyl Chloride Addition: Cool the AlCl₃ suspension to 0-5 °C. Dissolve the crude acyl chloride from Step A in the same solvent and add it slowly to the AlCl₃ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a predetermined optimal temperature until completion (monitor by IPC).

  • Work-up and Purification: Follow the quenching, extraction, washing, and purification steps as described in Protocol 1.

Purification Strategies for Large-Scale Production

The choice of purification method is critical for achieving the desired product purity at an industrial scale.[18]

Purification MethodAdvantagesDisadvantagesBest Suited For
Vacuum Distillation Effective for separating volatile products from non-volatile impurities (e.g., polymers).[13]Not suitable for thermally labile compounds.Thermally stable, liquid, or low-melting solid indanones.
Recrystallization Highly effective for achieving high purity.[13] Can remove small amounts of impurities, including regioisomers.Can result in significant yield loss in the mother liquor. Requires solvent screening and optimization.Crystalline solid indanones.
Column Chromatography Excellent for separating complex mixtures and isomers.Generally not cost-effective or practical for large-scale production due to high solvent consumption and waste generation.High-value products or when other methods fail.

A General Purification Strategy Workflow

Purification_Strategy start Crude Product distillation Vacuum Distillation start->distillation If thermally stable recrystallization Recrystallization start->recrystallization If crystalline solid chromatography Column Chromatography start->chromatography If complex mixture or high value distillation->recrystallization Further Purification final_product Pure Indanone distillation->final_product High Purity recrystallization->final_product High Purity chromatography->final_product

Caption: Decision tree for selecting an appropriate purification strategy for substituted indanones.

Safety and Environmental Considerations

The scale-up of indanone synthesis involves handling hazardous materials and managing potentially energetic reactions.[5] A thorough risk assessment is mandatory before commencing any large-scale operation.[19]

Key Safety Concerns:

  • Corrosive Reagents: Strong acids like PPA, chlorosulfonic acid, and Lewis acids like AlCl₃ are highly corrosive and require appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats.[5][20]

  • Exothermic Reactions: Both the acid-catalyzed cyclization and the quenching steps can be highly exothermic.[5] Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Toxic Gas Evolution: The formation of acyl chlorides using thionyl chloride releases HCl and SO₂ gases, which are toxic and corrosive.[8] Reactions must be conducted in a well-ventilated area, and the off-gases must be scrubbed.

  • Handling of Reagents: Many reagents used in these syntheses are moisture-sensitive.[5] Handling under an inert atmosphere is often required.

Environmental Considerations:

  • Waste Management: The synthesis of indanones can generate significant amounts of acidic and organic waste.[21] All waste streams must be neutralized and disposed of in accordance with local regulations.

  • Solvent Selection: The use of halogenated solvents should be minimized where possible. Exploring greener solvent alternatives is an important aspect of sustainable process development.[15]

Conclusion

The successful scale-up of substituted indanone synthesis is a multidisciplinary endeavor that requires a deep understanding of organic chemistry, chemical engineering, and process safety. By carefully selecting the synthetic route, optimizing key process parameters through a data-driven approach, and implementing robust purification and safety protocols, researchers and drug development professionals can efficiently and safely transition from the laboratory to industrial-scale production. The Friedel-Crafts acylation remains the most industrially viable method, with the choice between the direct acid cyclization and the acyl chloride route depending on the specific substrate, available equipment, and environmental considerations. This guide provides a foundational framework for navigating the complexities of this important class of molecules, ultimately enabling the large-scale production of vital pharmaceutical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Halogenated Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of halogenated indanones. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies to enhance the purity and yield of these critical intermediates.

Introduction: The Purification Puzzle of Halogenated Indanones

Halogenated indanones are pivotal structural motifs in numerous pharmacologically active compounds. However, their purification is often fraught with challenges stemming from the physicochemical properties imparted by the halogen substituent. Issues such as the formation of hard-to-separate regioisomers, product instability, and difficulties in crystallization are common hurdles. This guide provides a structured approach to overcoming these obstacles, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of halogenated indanones?

A1: The impurity profile of a halogenated indanone is largely dictated by the synthetic route employed, most commonly the intramolecular Friedel-Crafts cyclization of a 3-arylpropanoic acid. Key impurities to anticipate include:

  • Regioisomers: The cyclization can often occur at multiple positions on the aromatic ring, leading to a mixture of indanone isomers that can be notoriously difficult to separate due to their similar polarities.

  • Unreacted Starting Material: Incomplete cyclization will result in the presence of the corresponding 3-arylpropanoic acid in the crude product.

  • Polymeric Byproducts: Strong acid catalysts, such as polyphosphoric acid, can promote side reactions, leading to the formation of high-molecular-weight, often colored and sticky, polymeric impurities.[1]

  • Dehalogenated Species: Under certain reaction conditions, loss of the halogen substituent can occur, generating the non-halogenated indanone as a byproduct.

  • Residual Catalysts: Traces of metal catalysts (e.g., palladium, copper) or strong acids may persist in the crude product.

Q2: My purified halogenated indanone is a discolored, sticky solid or oil. What is the likely cause and how can I remedy this?

A2: A dark and non-crystalline final product typically indicates the presence of polymeric byproducts or degradation products.[1] This is often a consequence of harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.

  • Initial Troubleshooting: For thermally stable indanones, vacuum distillation can be an effective first-pass purification to remove non-volatile polymeric materials.

  • Chromatographic Approach: If distillation is not viable, column chromatography is the preferred method. A gradient elution from a non-polar solvent system (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is usually effective.

  • Decolorization: The use of activated carbon during the work-up or prior to crystallization can help remove colored impurities.

Q3: Why does my halogenated indanone "oil out" during recrystallization instead of forming crystals?

A3: "Oiling out" is a common problem, particularly with low-melting point solids, where the compound melts in the hot solvent before it dissolves, or the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the indanone sparingly at room temperature but readily at its boiling point. For halogenated aromatics, common choices include hexanes, ethanol, methanol, or mixtures thereof.

  • Troubleshooting Steps:

    • Increase the volume of the hot solvent to ensure complete dissolution below the melting point.

    • Experiment with a different solvent system where the indanone has lower solubility at the solvent's boiling point. A mixture of solvents, such as hexane and ethyl acetate, can be effective.

    • Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote gradual crystal formation.

In-Depth Troubleshooting Guides

Challenge 1: Separation of Regioisomers

The separation of regioisomers is arguably the most significant challenge in the purification of halogenated indanones. Their similar polarities make them difficult to resolve by standard chromatographic and crystallization techniques.

start Crude Mixture (Containing Regioisomers) tlc TLC Analysis (Multiple Solvent Systems) start->tlc decision Adequate Separation on TLC? tlc->decision column Flash Column Chromatography decision->column Yes hplc Preparative HPLC decision->hplc No crystallization Fractional Crystallization decision->crystallization If solid and oil at RT pure_product Pure Regioisomer column->pure_product hplc->pure_product reassess Re-evaluate Strategy (e.g., derivatization) hplc->reassess Still poor separation crystallization->pure_product

Caption: Decision workflow for separating regioisomers.

  • Solvent System Screening: Utilize Thin-Layer Chromatography (TLC) to screen a variety of solvent systems. For aromatic compounds, consider eluents that can engage in π-π stacking interactions, such as toluene, in combination with hexane and ethyl acetate.

  • Column Preparation: Use a high-quality silica gel with a fine particle size for better resolution. A long, narrow column is generally preferred over a short, wide one for separating closely eluting compounds.

  • Loading: Load the crude sample onto the column using a minimal amount of the eluent or a slightly more polar solvent. For poorly soluble compounds, dry loading is recommended.

  • Elution: Employ a slow, shallow gradient elution. A gradual increase in the polarity of the mobile phase will provide the best chance of resolving the regioisomers.

  • Fraction Collection: Collect small fractions and monitor them carefully by TLC.

For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.

ParameterRecommendationRationale
Stationary Phase Reversed-phase (C18) or normal-phase (silica)The choice depends on the polarity of the indanones. Reversed-phase is often a good starting point for moderately polar compounds.
Mobile Phase Acetonitrile/water or methanol/water (for RP-HPLC)These are common solvent systems for reversed-phase chromatography. The addition of a small amount of acid (e.g., formic acid) can improve peak shape.
Elution Isocratic or shallow gradientFor isomers, an isocratic elution often provides better resolution than a steep gradient.
Loading Optimize on an analytical scale firstDetermine the maximum sample load on an analytical column before scaling up to the preparative column to avoid peak broadening and loss of resolution.

Step-by-Step Protocol: Preparative HPLC

  • Analytical Method Development: Develop a robust separation method on an analytical HPLC system. The goal is to achieve baseline separation of the regioisomers.

  • Scale-Up Calculation: Use established equations to scale the flow rate and injection volume from the analytical to the preparative column, taking into account the column dimensions.

  • Sample Preparation: Dissolve the crude mixture in the mobile phase at a concentration determined during the loading study. Filter the sample through a 0.45 µm filter before injection.

  • Purification Run: Perform the preparative HPLC run and collect the fractions corresponding to each regioisomer.

  • Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure, and dry the purified indanone.

Challenge 2: Overcoming Crystallization Difficulties

The presence of a halogen atom can influence the crystal packing of indanones through halogen bonding, a non-covalent interaction between the halogen and a nucleophilic region on an adjacent molecule. This can either facilitate or hinder crystallization depending on the specific interactions.

start Impure Halogenated Indanone solvent_screen Solvent Screening (Single & Mixed Solvents) start->solvent_screen slow_cool Slow Cooling Crystallization solvent_screen->slow_cool decision Crystals Formed? slow_cool->decision crystals Pure Crystals decision->crystals Yes advanced_tech Advanced Techniques decision->advanced_tech No or 'Oiling Out' anti_solvent Anti-Solvent Addition advanced_tech->anti_solvent seeding Seeding advanced_tech->seeding temp_cycling Temperature Cycling advanced_tech->temp_cycling anti_solvent->slow_cool seeding->slow_cool temp_cycling->slow_cool

Caption: Workflow for optimizing the crystallization of halogenated indanones.

  • Anti-Solvent Crystallization: Dissolve the indanone in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (the anti-solvent) in which it is insoluble to induce precipitation.

  • Seeding: Introduce a small, pure crystal of the target indanone into a supersaturated solution to initiate crystallization.

  • Temperature Cycling: Alternate between heating and cooling cycles to promote the growth of larger, more uniform crystals.

Conclusion

The purification of halogenated indanones presents a unique set of challenges that can be effectively addressed with a systematic and informed approach. By understanding the nature of potential impurities and employing a combination of standard and advanced purification techniques, researchers can achieve high levels of purity essential for downstream applications in drug discovery and development. This guide serves as a foundational resource to aid in the development of robust and efficient purification strategies for this important class of compounds.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted indanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Indanones are a critical structural motif in a wide range of biologically active compounds, making their efficient and selective synthesis a key focus in medicinal chemistry and natural product synthesis.[1][2] One of the most significant hurdles in synthesizing substituted indanones is controlling the position of substituents on the aromatic ring, a challenge known as regioselectivity.[3] This guide provides in-depth, field-proven insights to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high regioselectivity during the synthesis of substituted indanones?

A1: The main difficulties in the regioselective synthesis of substituted indanones often stem from the reaction mechanism and the nature of the starting materials. Key challenges include:

  • Poor Regiocontrol in Friedel-Crafts Reactions: Intramolecular Friedel-Crafts acylation, a common method for indanone synthesis, frequently produces a mixture of regioisomers that can be difficult to separate.[3] The directing effects of existing substituents on the aromatic ring can lead to the formation of multiple products.[3]

  • Formation of Difficult-to-Separate Isomers: The resulting regioisomers often possess very similar physical properties, which makes their separation by standard chromatographic techniques challenging and inefficient.[3]

  • Harsh Reaction Conditions: Traditional Friedel-Crafts reactions often necessitate strong Brønsted or Lewis acids in stoichiometric amounts.[3] These harsh conditions can lead to issues with functional group compatibility, complex product isolation, and significant waste generation.[3]

  • Limited Access to Specific Regioisomers: Certain synthetic pathways may inherently favor the formation of one regioisomer, making it difficult to access other desired isomers.[3]

Q2: How do substituents on the aromatic ring influence regioselectivity in indanone synthesis?

A2: Substituents on the aromatic precursor are pivotal in directing the intramolecular cyclization. Their electronic and steric properties determine the position of the electrophilic attack.

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) activate the aromatic ring towards electrophilic substitution, generally directing the acylation to the ortho and para positions.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., nitro, trifluoromethyl groups) deactivate the ring and direct acylation to the meta position.

The final regioisomeric ratio is a result of the interplay between these electronic effects and the steric hindrance imposed by the substituents.[3]

Q3: What modern synthetic methods offer superior regiocontrol compared to traditional Friedel-Crafts acylation?

A3: Yes, several modern strategies have been developed to address the challenge of regioselectivity:

  • Catalyst-Controlled Carboacylation: This innovative approach employs different transition-metal catalysts to selectively generate either 2- or 3-substituted indanones from the same starting materials, offering a high degree of control.[4]

  • Polyphosphoric Acid (PPA) with Controlled P₂O₅ Content: The concentration of phosphorus pentoxide (P₂O₅) in PPA can be adjusted to switch the regioselectivity of the cyclization.[1][5][6] This has proven to be a powerful tool for accessing specific regioisomers of electron-rich indanones.[1]

  • Nazarov Cyclization: This pericyclic reaction involves the 4π-electrocyclization of a divinyl ketone or a similar precursor.[1][7] Modern variations of the Nazarov cyclization have shown excellent regioselectivity, often influenced by the strategic placement of substituents that "polarize" the dienone system.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of substituted indanones and provides actionable solutions.

Issue 1: Formation of an Undesired Regioisomer in Friedel-Crafts Acylation

Scenario: You are attempting to synthesize a 4-substituted indanone from a meta-substituted 3-phenylpropanoic acid, but you are observing the formation of the 6-substituted isomer as the major product.

Causality: The directing effect of the substituent on your aromatic ring is favoring cyclization at the para position (leading to the 6-isomer) over the ortho position (leading to the desired 4-isomer). This is a common challenge, for instance, in the synthesis of 4-Methyl-1-indanone from 3-(m-tolyl)propanoic acid.[9]

Troubleshooting Steps:

  • Modify the Catalyst System: The choice of acid catalyst can significantly impact the isomer ratio.[9]

    • Polyphosphoric Acid (PPA): Varying the P₂O₅ content in PPA is a potent method for controlling regioselectivity.[1][10] PPA with a lower P₂O₅ content may favor the formation of the meta-related product (the 4-isomer in this case).[9]

    • Lewis Acids: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, NbCl₅, Sc(OTf)₃).[10][11] The choice of Lewis acid can alter the transition state of the cyclization and thus the product distribution.

  • Solvent Optimization: The solvent can influence the selectivity of the reaction.[10] For example, nitromethane has been demonstrated to provide optimal selectivity in certain Friedel-Crafts acylations.[12]

  • Temperature Control: Reaction temperature is a critical parameter. Lower temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.[10] Systematically varying the temperature can help to optimize the ratio of your desired isomer.

  • Steric Hindrance: Introduce a bulky directing group at a strategic position on the aromatic ring to sterically block the undesired cyclization pathway. This group can potentially be removed in a subsequent step.

Workflow for Optimizing Regioselectivity in Friedel-Crafts Acylation

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 2: Low or No Yield of the Desired Indanone

Scenario: Your reaction is not producing the expected indanone, or the yield is significantly lower than anticipated.

Causality: Low yields can be attributed to several factors, including an inactive catalyst, a deactivated starting material, or suboptimal reaction conditions.[10]

Troubleshooting Steps:

  • Catalyst Inactivity:

    • Moisture Sensitivity: Many Lewis acids, such as AlCl₃, are highly sensitive to moisture.[13] Ensure that all glassware is flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Deactivated Aromatic Ring:

    • Potent Catalytic System: If your aromatic substrate is highly deactivated by electron-withdrawing groups, a more potent catalytic system, such as a superacid (e.g., triflic acid, TfOH), may be necessary to drive the reaction.[10][13]

  • Suboptimal Temperature:

    • Temperature Screening: The reaction temperature significantly affects the reaction rate.[10] If the yield is low at room temperature, gradually increasing the temperature may improve the conversion. Conversely, if product degradation is suspected, lowering the temperature is advisable.

  • Poor Solvent Choice:

    • Solubility and Catalyst Activity: The solvent plays a crucial role in the solubility of the reagents and the activity of the catalyst.[10] Experiment with different anhydrous solvents to find the optimal medium for your specific reaction. In some cases, solvent-free conditions have proven to be effective.[10]

Issue 3: Formation of Polymeric Side Products

Scenario: You observe the formation of a significant amount of high-molecular-weight, insoluble material in your reaction mixture.

Causality: This is often due to intermolecular Friedel-Crafts reactions, where the acylating agent reacts with a second molecule of the aromatic substrate instead of cyclizing intramolecularly. This is particularly prevalent at high reactant concentrations.[10]

Solution:

  • High Dilution: Running the reaction at high dilution can significantly favor the desired intramolecular pathway by reducing the probability of intermolecular collisions.[10] This can be achieved by slowly adding the substrate to a larger volume of the solvent and catalyst mixture.

Experimental Protocols

Protocol 1: Regioselective Indanone Synthesis using Polyphosphoric Acid (PPA) with Controlled P₂O₅ Content

This protocol is adapted from studies demonstrating the effect of PPA's P₂O₅ content on regioselectivity and is particularly useful for the cyclization of 3-arylpropanoic acids.[1]

Materials:

  • 3-Arylpropanoic acid

  • Polyphosphoric acid (with a specific P₂O₅ content, e.g., 76% or 83%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the 3-arylpropanoic acid (1.0 eq).

  • Add polyphosphoric acid (10-20 wt eq) with the desired P₂O₅ content.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired indanone regioisomer.

Data Presentation: Effect of PPA P₂O₅ Content on Regioselectivity

EntrySubstratePPA P₂O₅ Content (%)Temperature (°C)Regioisomeric Ratio (A:B)Isolated Yield (%)
13-(3-Methoxyphenyl)propanoic acid7610095:5 (4-MeO : 6-MeO)85
23-(3-Methoxyphenyl)propanoic acid8310010:90 (4-MeO : 6-MeO)82
33-(3,4-Dimethylphenyl)propanoic acid76100>99:1 (4,5-diMe : 6,7-diMe)91
43-(3,4-Dimethylphenyl)propanoic acid831005:95 (4,5-diMe : 6,7-diMe)88

Data is illustrative and based on trends reported in the literature.[1]

Protocol 2: Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Acylation of 3-Arylpropionyl Chlorides

This protocol is a general procedure for the cyclization of 3-arylpropionyl chlorides, which are often more reactive than the corresponding carboxylic acids.[2]

Part A: Preparation of the Acyl Chloride

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the 3-arylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

Part B: Intramolecular Friedel-Crafts Acylation

  • In a separate flame-dried flask under an inert atmosphere, suspend the Lewis acid (e.g., AlCl₃, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane or nitromethane).

  • Cool the suspension to 0 °C.

  • Dissolve the crude 3-arylpropionyl chloride from Part A in the same anhydrous solvent and add it dropwise to the Lewis acid suspension.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram for Method Selection

G cluster_0 Starting Material Characteristics cluster_1 Recommended Synthetic Approach A Electron-Rich Aromatic Ring? D PPA with Controlled P₂O₅ Content A->D High Regiocontrol Possible B Deactivated Aromatic Ring? E Strong Lewis Acid (e.g., AlCl₃) or Superacid (TfOH) B->E Requires Harsher Conditions C Complex/Sensitive Functional Groups? F Modern Catalytic Methods (e.g., Transition Metal-Catalyzed) C->F Milder Conditions, Higher Selectivity

Caption: Choosing a synthetic route based on substrate properties.

References

Technical Support Center: Purification of Crude 6-Bromo-4-Fluoro-1-Indanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-bromo-4-fluoro-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar intermediates. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification process. Our aim is to provide not just solutions, but also the scientific reasoning behind them to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography of crude 6-bromo-4-fluoro-1-indanone.

Question 1: I'm observing poor separation between my desired product and a closely-eluting impurity. How can I improve the resolution?

Answer:

Poor resolution between 6-bromo-4-fluoro-1-indanone and an impurity is a common challenge, often due to the presence of a regioisomer. The synthesis of 6-bromo-4-fluoro-1-indanone is typically achieved through an intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid.[1][2] Depending on the directing effects of the bromo and fluoro substituents, cyclization can occur at different positions on the aromatic ring, leading to the formation of regioisomers.[3] For instance, the formation of 4-bromo-6-fluoro-1-indanone is a possible isomeric impurity. These isomers often have very similar polarities, making them difficult to separate.

Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Decrease Solvent Polarity: A less polar mobile phase will increase the retention time of both compounds on the silica gel, potentially enhancing their differential migration. Experiment with hexane/ethyl acetate or hexane/dichloromethane systems, starting with a low percentage of the more polar solvent (e.g., 5-10% ethyl acetate in hexane).[2]

    • Utilize a Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can effectively resolve closely eluting compounds. This is often more effective than isocratic (constant solvent composition) elution for complex mixtures.

  • Adjust the Stationary Phase:

    • Use High-Resolution Silica Gel: Employing silica gel with a smaller particle size and a more uniform pore distribution can provide a greater surface area for interaction, leading to better separation.

  • Column Packing and Loading:

    • Ensure a Well-Packed Column: A poorly packed column with channels or cracks will lead to band broadening and poor separation.

    • Concentrated Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.[4]

Workflow for Improving Resolution:

Purification_Strategy Crude_Product Crude 6-bromo-4-fluoro-1-indanone TLC_Analysis TLC Analysis (Hexane:EtOAc ratios) Crude_Product->TLC_Analysis Assess_Purity Assess Purity and Identify Impurities TLC_Analysis->Assess_Purity Column_Chromatography Column Chromatography Assess_Purity->Column_Chromatography Multiple spots or close-eluting spots Pure_Product Pure Product (>98%) Assess_Purity->Pure_Product Single major spot (high purity) Column_Chromatography->Pure_Product Successful Separation Further_Purification Further Purification (e.g., Recrystallization) Column_Chromatography->Further_Purification Co-elution or minor impurities remain Further_Purification->Pure_Product

References

avoiding polymerization during indanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Indanone Synthesis

Welcome to the Technical Support Center for Indanone Synthesis. Indanones are a critical structural motif in a vast array of biologically active molecules, from anti-inflammatory drugs to agents used in the treatment of neurodegenerative diseases like Alzheimer's.[1][2][3][4] Their synthesis, while conceptually straightforward, is often plagued by side reactions that can drastically reduce yields and complicate purification.

One of the most persistent challenges encountered by researchers is the formation of unwanted polymers. This guide is designed to provide you, the research scientist, with a deep understanding of why polymerization occurs during common indanone synthesis routes and to offer field-proven, actionable solutions to mitigate this issue. We will move beyond simple procedural lists to explain the causal mechanisms, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding polymerization during indanone synthesis.

Q1: I'm attempting an intramolecular Friedel-Crafts cyclization of a 3-arylpropionic acid and getting a significant amount of an insoluble, sticky byproduct. What is it and why is it forming?

A1: The byproduct you are observing is almost certainly a polymer resulting from intermolecular Friedel-Crafts acylation .[5][6] In this side reaction, the acylium ion (or activated acyl species) from one molecule reacts with the aromatic ring of a different molecule, rather than cyclizing with its own aromatic ring. This process repeats, creating long-chain polymers.

The primary cause is high effective substrate concentration .[6] At high concentrations, the probability of two different substrate molecules colliding in the correct orientation for an intermolecular reaction becomes significantly higher, competing with the desired intramolecular cyclization. Harsh reaction conditions, such as excessively high temperatures or highly active Lewis acid catalysts, can also accelerate these unwanted intermolecular pathways.[5]

Q2: What is the most effective and direct strategy to prevent this intermolecular polymerization during Friedel-Crafts cyclization?

A2: The most robust strategy is to employ high-dilution conditions .[6] By significantly increasing the volume of solvent, you decrease the concentration of the substrate, which kinetically favors the first-order intramolecular cyclization over the second-order intermolecular polymerization.

A practical and highly effective method to achieve this is the slow addition of the substrate (e.g., the 3-arylpropionic acid or its acyl chloride) via a syringe pump to a heated solution or slurry of the acid catalyst (like Polyphosphoric Acid or Aluminum Chloride) in an appropriate solvent. This ensures that the instantaneous concentration of the reactive species remains extremely low throughout the reaction.

Q3: My substrate has electron-withdrawing groups, requiring harsh conditions (high temperature) to cyclize, but this is causing decomposition and polymerization. How can I resolve this?

A3: This is a classic optimization challenge. When a substrate's aromatic ring is deactivated, more forceful conditions are needed, which can unfortunately promote side reactions.[5][7] You have several options:

  • Switch to a "Superacid" Catalyst: Instead of traditional Lewis acids like AlCl₃, consider using a superacid such as trifluoromethanesulfonic acid (triflic acid, TfOH) or a mixture of methanesulfonic acid and P₂O₅.[3][5][6] These powerful Brønsted acids can often promote cyclization under more moderate temperatures, thereby minimizing thermal decomposition and polymerization.[8]

  • Increase Substrate Reactivity: Instead of cyclizing the carboxylic acid directly, convert it to a more reactive acyl chloride using thionyl chloride or oxalyl chloride.[1][2] The resulting intramolecular Friedel-Crafts acylation can often proceed under milder conditions, avoiding the need for extreme heat.

  • Solvent Optimization: The choice of solvent can influence catalyst activity and reaction outcomes. High-boiling, non-coordinating solvents like o-dichlorobenzene are often used, but for some systems, exploring alternatives may prove beneficial.[5]

Q4: I am performing a base-catalyzed aldol condensation between 1-indanone and an aromatic aldehyde to form a 2-benzylidene-1-indanone, and I'm observing low yields and polymer formation. What is the cause?

A4: While not a Friedel-Crafts reaction, this is another common route where polymerization can occur. The α,β-unsaturated ketone (enone) product of the aldol condensation is a potent Michael acceptor.[9] Under the basic reaction conditions, a 1-indanone enolate can potentially add to the enone product via a Michael addition reaction. This can initiate a polymerization cascade. Furthermore, at elevated temperatures, the highly conjugated product can become unstable and undergo undesired side reactions.[10][11]

To mitigate this, carefully control your reaction conditions:

  • Temperature: Run the reaction at room temperature or slightly below, if possible. Avoid high heat unless it is explicitly required for dehydration and has been optimized.[10]

  • Stoichiometry: Use a precise 1:1 ratio of the enolizable ketone (1-indanone) and the non-enolizable aldehyde. A slight excess of the aldehyde may be used to ensure the ketone is fully consumed.[10]

  • Base: Use a catalytic amount of a suitable base (e.g., NaOH, KOH). Using too concentrated a base can promote side reactions.[12]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving polymerization issues during indanone synthesis.

Problem Observed Probable Cause(s) Suggested Solutions & Rationale
Reaction mixture becomes a thick, insoluble, or "gummy" mass during Friedel-Crafts cyclization. Intermolecular Polymerization: Substrate concentration is too high, favoring reaction between molecules over intramolecular cyclization.[5][6]1. Implement High Dilution: Drastically increase the solvent volume. 2. Use Slow Addition: Add the substrate solution via syringe pump over several hours to the catalyst slurry. This keeps the instantaneous substrate concentration near zero, strongly favoring the intramolecular pathway.[6]
Low yield of indanone with significant charring or dark, tarry byproducts. Thermal Decomposition: The reaction temperature is too high for the stability of the starting material or product.[5]1. Lower the Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use a More Active Catalyst: Switch to a catalyst like triflic acid (TfOH) that may facilitate the reaction at a lower temperature.[5][6]
Reaction fails to proceed under mild conditions, but forcing conditions lead to polymerization. Deactivated Substrate: Electron-withdrawing groups on the aromatic ring make the Friedel-Crafts reaction difficult.[5][7] Moisture Contamination: Water deactivates moisture-sensitive Lewis acids like AlCl₃.[6][13]1. Activate the Substrate: Convert the carboxylic acid to the more reactive acyl chloride.[2] 2. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (N₂ or Ar).[6][13]
Formation of multiple products during aldol condensation, including a high molecular weight fraction. Michael Addition/Polymerization: The enone product is reacting further with the enolate of the starting indanone.[9]1. Optimize Stoichiometry: Ensure no excess of the enolizable 1-indanone is present at the end of the reaction. 2. Control Temperature: Run the reaction at or below room temperature to minimize the rate of side reactions.[10]

Visualizing the Competing Pathways

Understanding the competition between the desired intramolecular reaction and the undesired intermolecular polymerization is key to troubleshooting.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products A Substrate (3-Arylpropionic Acid) C Acylium Ion Intermediate A->C B Acid Catalyst (e.g., PPA, AlCl₃) B->C D Intramolecular Cyclization C->D Favored by High Dilution E Intermolecular Acylation C->E Favored by High Concentration F Desired Indanone D->F G Polymer Byproduct E->G

Caption: Competing reaction pathways in Friedel-Crafts indanone synthesis.

Troubleshooting Workflow for Polymerization

When faced with polymerization, a logical sequence of troubleshooting steps can efficiently lead to a solution.

G start Polymer Formation Observed in Reaction q1 Is the reaction run at high concentration? start->q1 sol1 Implement High Dilution & Slow Addition Protocol q1->sol1 Yes q2 Is the reaction temperature very high (>150 °C)? q1->q2 No end Optimized Reaction: High Yield of Indanone sol1->end sol2 Lower Temperature & Use a More Active Catalyst (e.g., TfOH) q2->sol2 Yes q3 Are anhydrous conditions rigorously maintained? q2->q3 No sol2->end sol3 Use Flame-Dried Glassware, Anhydrous Reagents, & Inert Atmosphere q3->sol3 No q3->end Yes sol3->end

Caption: A logical flowchart for troubleshooting polymerization in indanone synthesis.

Experimental Protocol: Minimizing Polymerization via Slow Addition Friedel-Crafts Cyclization

This protocol provides a general, self-validating method for the synthesis of a 1-indanone from a 3-arylpropionic acid, specifically designed to minimize the risk of polymerization.

Materials:

  • 3-Arylpropionic Acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-20 wt eq)

  • Anhydrous, high-boiling solvent (e.g., o-dichlorobenzene or toluene)

  • Syringe pump and gas-tight syringe

  • Flame-dried, three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and septum

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (ice, ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware. Charge the three-neck flask with PPA and a stir bar. Fit the flask with the mechanical stirrer, condenser (with inert gas inlet), and a rubber septum for the syringe needle. Place the flask in a heating mantle.

  • Catalyst Preparation: Begin stirring and gently heat the PPA to the desired reaction temperature (e.g., 80-100 °C) under a positive pressure of inert gas.

  • Substrate Solution Preparation: In a separate flame-dried flask, dissolve the 3-arylpropionic acid in the anhydrous solvent (concentration typically 0.1-0.5 M). Draw this solution into the gas-tight syringe and mount it on the syringe pump.

  • Slow Addition (Crucial Step): Once the PPA is at temperature, insert the syringe needle through the septum into the flask. Begin the slow addition of the substrate solution via the syringe pump over a period of 2-6 hours. A slow addition rate is critical to maintaining high-dilution conditions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at temperature for an additional 1-4 hours. Monitor the reaction's progress by periodically taking small aliquots (if feasible), quenching them, and analyzing by TLC or GC-MS.

  • Reaction Quench: Once the reaction is complete, cool the flask to room temperature. Very carefully and slowly, pour the viscous reaction mixture onto a large beaker of crushed ice with vigorous stirring. Caution: The quench can be highly exothermic.

  • Workup and Extraction: Allow the ice to melt, and transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by silica gel column chromatography to yield the pure 1-indanone.

This protocol's self-validating nature lies in the controlled addition step; by maintaining a slow rate, you are actively preventing the conditions that lead to the primary side reaction.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Comparative Analysis of Mass Spectrometry and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In this guide, we delve into the analytical characterization of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated cyclic ketone of interest in synthetic and medicinal chemistry. Our focus will be a detailed exploration of its expected fragmentation behavior under electron ionization mass spectrometry (EI-MS), complemented by a comparative analysis with other powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. This guide is designed to provide not just procedural steps, but the underlying rationale to empower researchers in their analytical endeavors.

The Subject Molecule: this compound

This compound is a poly-substituted aromatic ketone with the molecular formula C₉H₆BrFO and a molecular weight of approximately 229.05 g/mol .[1] Its structure, featuring a fused ring system, a carbonyl group, and two different halogen substituents, presents a compelling case for a multi-faceted analytical approach to confirm its identity and purity.

Mass Spectrometry: Deconstructing the Molecule for Structural Insights

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information about a compound by analyzing the fragmentation pattern of its molecular ion.[2] While a "hard" ionization technique that can lead to extensive fragmentation, the resulting mass spectrum is a unique fingerprint of the molecule.[3]

Predicted Fragmentation Pathway of this compound

In the absence of a publicly available experimental mass spectrum for this specific molecule, we can predict a plausible fragmentation pathway based on established principles for ketones, aromatic compounds, and halogenated molecules. The fragmentation is initiated by the ionization of the molecule to form a molecular ion (M⁺˙). The presence of bromine, with its characteristic isotopic distribution of ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, will result in a distinctive M+2 peak for all bromine-containing fragments.[4]

The primary fragmentation routes are expected to be:

  • Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group.[5] In this case, the loss of a CO molecule (28 Da) is a highly probable event, leading to a resonance-stabilized cation.

  • Halogen Loss: The carbon-halogen bonds are susceptible to cleavage. The loss of the bromine radical (·Br) or the fluorine radical (·F) would result in significant fragment ions. Due to the lower bond energy of the C-Br bond compared to the C-F bond, the loss of bromine is generally more favorable.

  • Loss of Halogen Acids: Elimination of HBr or HF from the molecular ion is another possible fragmentation pathway.

  • Retro-Diels-Alder (RDA) Reaction: The fused ring system may undergo a retro-Diels-Alder reaction, leading to the cleavage of the five-membered ring.

The following diagram illustrates the proposed major fragmentation pathways:

fragmentation_pathway M [C₉H₆BrFO]⁺˙ m/z = 228/230 (M⁺˙) F1 [C₈H₆BrFO]⁺ m/z = 200/202 M->F1 - CO F2 [C₉H₆FO]⁺ m/z = 149 M->F2 - Br• F3 [C₉H₅BrO]⁺ m/z = 208/210 M->F3 - F• F4 [C₈H₆F]⁺ m/z = 121 F2->F4 - CO

Caption: Proposed EI-MS fragmentation of this compound.

Hypothetical Quantitative Mass Spectral Data
m/z (relative intensity) Proposed Fragment Ion Neutral Loss
228/230 (High)[C₉H₆BrFO]⁺˙ (Molecular Ion)-
200/202 (Moderate)[C₈H₆BrFO]⁺CO
149 (High)[C₉H₆FO]⁺Br•
121 (Moderate)[C₈H₆F]⁺Br•, CO
75 (Low)[C₆H₃]⁺C₃H₃BrFO

A Comparative Look: Alternative and Complementary Analytical Techniques

While mass spectrometry provides invaluable information, a comprehensive structural elucidation relies on the synergy of multiple analytical techniques.

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement, provides structural information through fragmentation.Isomers can be difficult to distinguish, "hard" ionization can lead to the absence of a molecular ion peak.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information, can distinguish between isomers.Lower sensitivity than MS, requires larger sample amounts, complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive, provides a characteristic "fingerprint" for a molecule.Provides limited structural information, not suitable for complex mixtures.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

¹H and ¹³C NMR spectroscopy would provide definitive evidence for the structure of this compound.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydroindenone core. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups, providing crucial information about their relative positions on the aromatic ring. The aliphatic protons would likely appear as multiplets due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The chemical shift of the carbonyl carbon would be characteristic (typically in the range of 190-220 ppm). The carbons attached to the bromine and fluorine atoms would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For an aromatic ketone, this peak is typically observed in the range of 1680-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-Br and C-F stretching vibrations in the fingerprint region.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A robust GC-MS protocol is essential for the reliable analysis of halogenated compounds.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

gc_ms_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve Sample Inject Inject Sample Dissolve->Inject Separate Separate Components Inject->Separate Ionize Ionize Separate->Ionize Fragment Fragment Ionize->Fragment Detect Detect Ions Fragment->Detect Analyze Analyze Mass Spectrum Detect->Analyze

Caption: General workflow for GC-MS analysis.

Conclusion: An Integrated Approach for Unambiguous Characterization

The structural elucidation of a novel compound like this compound necessitates a multi-pronged analytical strategy. While mass spectrometry provides critical information on molecular weight and fragmentation, its power is amplified when used in conjunction with NMR and IR spectroscopy. This integrated approach, grounded in a solid understanding of the principles of each technique, allows for the unambiguous confirmation of the molecular structure, ensuring the integrity and reproducibility of research in drug discovery and development. By leveraging the complementary nature of these spectroscopic methods, researchers can confidently navigate the complexities of chemical characterization.

References

FT-IR spectroscopy of substituted indanone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectroscopy of Substituted Indanone Compounds

Prepared by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, understanding the structural nuances of molecular scaffolds is paramount. The indanone core, a bicyclic structure featuring a benzene ring fused to a five-membered ring with a ketone, is a privileged scaffold in numerous pharmacologically active compounds.[1] Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating the structural features of these compounds, particularly in response to substitution.[2]

This guide offers a comparative analysis of the FT-IR spectra of substituted indanones, grounded in the principles of vibrational spectroscopy. We will move beyond simple peak identification to explore the electronic effects of various substituents on the molecule's vibrational modes, providing the causal links behind the observed spectral shifts. This document is designed to serve as a practical resource, empowering you to interpret your own spectral data with confidence and precision.

The Vibrational Fingerprint of the Indanone Core

Before delving into the effects of substituents, we must first understand the characteristic FT-IR absorption bands of the parent molecule, 1-indanone. The spectrum is dominated by a few key vibrations that serve as our analytical baseline.

  • Carbonyl (C=O) Stretching: This is the most intense and diagnostically useful absorption in the spectrum. For an unsubstituted 1-indanone, this strong band typically appears around 1710-1725 cm⁻¹ .[3] Its high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.[4]

  • Aromatic C=C Stretching: The benzene ring gives rise to several bands in the 1600-1450 cm⁻¹ region.[5][6] These are typically of medium to weak intensity.

  • Aliphatic C-H Stretching: The two CH₂ groups in the five-membered ring produce absorptions just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[6][7]

  • Aromatic C-H Stretching: These vibrations are observed as weaker bands above 3000 cm⁻¹, usually between 3100-3000 cm⁻¹ .[5]

Comparative Analysis: The Influence of Aromatic Substituents

The true analytical power of FT-IR in this context is revealed when we compare the spectra of indanones with different substituents on the aromatic ring. The carbonyl stretching frequency (νC=O) is particularly sensitive to the electronic nature of these groups. This sensitivity arises from the interplay of two primary electronic effects: the Inductive Effect and the Resonance (Mesomeric) Effect .

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens (-Cl, -Br) are electronegative and pull electron density away from the aromatic ring through the sigma bonds (inductive effect). This effect tends to strengthen the C=O bond by pulling electrons away, which requires more energy to stretch, thus shifting the νC=O to a higher frequency (wavenumber).[3][8]

  • Electron-Donating Groups (EDGs): Substituents with lone pairs, such as hydroxyl (-OH) or methoxy (-OCH₃), can donate electron density to the aromatic ring via resonance. This delocalization of electrons can extend to the carbonyl group, increasing the single-bond character of the C=O bond. A weaker bond requires less energy to stretch, shifting the νC=O to a lower frequency.[3][9]

The following table summarizes the expected shifts in the carbonyl stretching frequency for representative substituted 1-indanones.

Substituent (at position 5 or 6)Electronic EffectExpected ν(C=O) ShiftRepresentative ν(C=O) (cm⁻¹)
-H (Unsubstituted)Neutral (Baseline)N/A~1715
-OCH₃ (Methoxy)Strong Resonance DonorLower Frequency~1705
-OH (Hydroxyl)Strong Resonance DonorLower Frequency~1700[10]
-Cl (Chloro)Inductive WithdrawingHigher Frequency~1725
-NO₂ (Nitro)Strong Inductive & Resonance WithdrawingHigher Frequency~1735

Note: These are representative values. The exact position can be influenced by the solvent, sample phase, and position of the substituent.

The logic behind these shifts is visualized below. The donation of electrons via resonance (as with an -OH group) creates a resonance structure that lengthens and weakens the C=O bond.

Caption: Resonance delocalization in a hydroxy-indanone derivative.

Recommended Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For routine analysis of solid indanone compounds, Attenuated Total Reflectance (ATR) is the superior technique.[11][12] It requires minimal to no sample preparation, avoids the use of solvents or KBr, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the instrument's crystal.[13][14]

Causality Behind the Method: ATR works by passing an infrared beam through a high-refractive-index crystal (like diamond or zinc selenide).[15] The beam reflects internally, creating an "evanescent wave" that penetrates a few micrometers beyond the crystal surface.[12][14] When a sample is pressed firmly against the crystal, this evanescent wave is absorbed by the sample at specific frequencies, and the attenuated light returns to the detector. The firm pressure is critical to ensure good contact and a strong, well-defined spectrum.

Step-by-Step ATR-FTIR Protocol:
  • Crystal Cleaning: Before any measurement, thoroughly clean the ATR crystal surface. Use a soft, lint-free wipe (e.g., Kimwipe) dampened with a volatile solvent like isopropanol or ethanol to remove any residue from previous analyses. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition: With the clean, empty crystal, run a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics. The software will automatically subtract this background from your sample spectrum, ensuring that the final spectrum contains only information from your compound.[15]

  • Sample Application: Place a small amount of the solid indanone powder (typically 1-5 mg is sufficient) directly onto the center of the ATR crystal.[13]

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. A consistent and adequate pressure is essential for reproducibility and high-quality data.[13][15] The goal is to maximize the contact area between the solid particles and the crystal surface.

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The process usually takes less than a minute.

  • Data Processing and Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Use the software tools to label the peaks of interest, focusing on the carbonyl region and other characteristic bands.

  • Post-Analysis Cleaning: After the measurement is complete, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal thoroughly as described in Step 1.

G start Start Analysis clean1 1. Clean ATR Crystal (e.g., with isopropanol) start->clean1 background 2. Collect Background Spectrum (Measures ambient air + instrument) clean1->background apply_sample 3. Apply Solid Sample (1-5 mg onto crystal center) background->apply_sample apply_pressure 4. Engage Pressure Clamp (Ensures optimal sample contact) apply_sample->apply_pressure collect_spectrum 5. Collect Sample Spectrum (Co-add 16-32 scans) apply_pressure->collect_spectrum process 6. Process & Analyze Data (Label peaks, compare ν(C=O)) collect_spectrum->process clean2 7. Clean ATR Crystal Post-Use process->clean2 end_node End clean2->end_node

Caption: Standard workflow for ATR-FTIR analysis of solid compounds.

Alternative Protocol: Thin Solid Film Method

An alternative for soluble compounds is the thin solid film method. It is fast and avoids interfering signals from a matrix like KBr or Nujol oil.[16]

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the indanone compound in a few drops of a highly volatile solvent (e.g., dichloromethane or acetone).[16][17]

  • Film Casting: Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[17]

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will deposit a thin, even film of the solid compound onto the plate.[16][17] If the film is too thin (resulting in weak peaks), add another drop and let it evaporate.

  • Analysis: Place the salt plate into the spectrometer's sample holder and acquire the spectrum.

  • Cleaning: After analysis, clean the salt plate with a suitable solvent and store it in a desiccator to prevent fogging from atmospheric moisture.[18]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of substituted indanone compounds. The carbonyl stretching frequency serves as a highly sensitive probe for the electronic effects of substituents on the aromatic ring, with electron-donating groups causing a shift to lower wavenumbers and electron-withdrawing groups causing a shift to higher wavenumbers. By employing modern, efficient sampling techniques like ATR, researchers can obtain high-quality, reproducible data with minimal effort, accelerating the pace of discovery and development. This guide provides the foundational knowledge and practical protocols to confidently apply FT-IR spectroscopy in the nuanced analysis of these important pharmaceutical building blocks.

References

A Comparative Guide to HPLC and GC-MS for Purity Assessment of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Indanone-Based Drug Development

Indanone derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry.[1] Their applications range from antiviral and anti-inflammatory agents to treatments for neurodegenerative diseases like Alzheimer's.[1] As with any active pharmaceutical ingredient (API), ensuring the purity of indanone derivatives is a non-negotiable aspect of drug development and manufacturing.[2] Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can significantly impact the safety and efficacy of the final drug product.[3][4]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[2][5][6] This necessitates the use of robust, validated analytical methods to generate a comprehensive impurity profile.[7][8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.[9]

This guide provides an in-depth comparison of HPLC and GC-MS for the purity assessment of indanone derivatives, offering insights into the causality behind experimental choices and providing a framework for selecting the most appropriate technique.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile and Thermally Labile Compounds

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide array of compounds, particularly those that are non-volatile or prone to degradation at elevated temperatures.[3][10][11]

Principle of Separation

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[12] For indanone derivatives, which often possess polar functional groups, Reversed-Phase HPLC (RP-HPLC) is the most common mode of separation. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[13]

Why HPLC is a Dominant Technique for Purity Profiling:
  • Broad Applicability: HPLC can analyze a wide range of indanone derivatives, including salts and polar compounds, without the need for derivatization.[10] This is a significant advantage as it simplifies sample preparation and avoids potential artifacts from derivatization reactions.

  • Analysis of Thermally Unstable Compounds: Many complex drug molecules, including some indanone derivatives, are thermally labile and would decompose in the heated injector of a gas chromatograph.[10][11] HPLC operates at or near ambient temperatures, preserving the integrity of the analyte.

  • Robustness and Reliability: Validated HPLC methods are known for their high precision and accuracy, making them ideal for routine quality control and batch release testing in a regulated environment.[14]

  • Forced Degradation Studies: HPLC is the method of choice for forced degradation studies, which are essential for developing stability-indicating methods.[15][16][17] These studies involve subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and demonstrate that the analytical method can separate them from the parent peak.[15][16][18]

Method Development Considerations for Indanone Derivatives using HPLC

The development of a robust HPLC method requires careful optimization of several parameters:

  • Column Selection: A C18 column is a good starting point for many indanone derivatives due to its versatility. The choice of particle size (e.g., 5 µm for standard HPLC, sub-2 µm for UHPLC) will impact efficiency and analysis time.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. The organic modifier content is adjusted to achieve optimal retention and resolution. Buffers (e.g., phosphate, acetate) are often added to control the pH of the mobile phase, which can significantly affect the retention of ionizable compounds.

  • Detector: A UV-Vis detector is commonly used for chromophoric indanone derivatives.[13] The detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity. For compounds lacking a strong chromophore, or for universal detection, a Charged Aerosol Detector (CAD) can be employed.[4] When coupled with a mass spectrometer (LC-MS), it provides molecular weight information, aiding in the identification of unknown impurities.[3][19]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Analytes

GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[11] It is the preferred method for the analysis of volatile and semi-volatile compounds.[3][9][10]

Principle of Separation and Detection

In GC, a sample is vaporized and injected into a heated column. Separation occurs as the components of the mixture are carried through the column by an inert carrier gas (e.g., helium, nitrogen) and interact with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for definitive identification.[11]

When to Choose GC-MS for Indanone Derivative Analysis:
  • Volatility and Thermal Stability: The primary prerequisite for GC analysis is that the analyte must be volatile and thermally stable enough to be vaporized without decomposition.[10][11] While some simple indanone derivatives may be amenable to direct GC-MS analysis, many will require derivatization.

  • Identification of Unknown Volatile Impurities: GC-MS is unparalleled in its ability to identify unknown volatile or semi-volatile impurities due to the structural information provided by the mass spectrum.[10]

  • Analysis of Residual Solvents: GC is the standard technique for the analysis of residual solvents, which are common process-related impurities in pharmaceuticals.

  • High Sensitivity and Specificity: GC-MS offers excellent sensitivity and specificity, making it ideal for trace-level analysis.[13]

The Role of Derivatization in GC-MS Analysis of Indanone Derivatives

Many indanone derivatives contain polar functional groups (e.g., hydroxyl, carboxyl) that make them non-volatile and prone to undesirable interactions with the GC column. Derivatization is a chemical reaction that modifies these functional groups to increase volatility and improve chromatographic performance.[20][21]

Common derivatization strategies for compounds with active hydrogens include:

  • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group.

  • Acylation: Introduces an acyl group.[20]

  • Alkylation: Replaces acidic protons with an alkyl group.

For indanone derivatives, which contain a carbonyl group, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) can be employed.[22]

Causality in Choosing Derivatization: The decision to use derivatization is driven by the need to make a non-volatile or polar analyte suitable for GC analysis. While it adds a step to the sample preparation process, it can significantly enhance the quality of the chromatographic data.[20]

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Properties Non-volatile, thermally labile, polar, and high molecular weight compounds.[10]Volatile, thermally stable, and lower molecular weight compounds.[10][11]
Sample Preparation Generally simpler; analyte needs to be soluble in the mobile phase.[10]May require derivatization to increase volatility and thermal stability.[11]
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.[12]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection UV-Vis, PDA, Fluorescence, CAD, MS. Provides quantitative data.[4]Mass Spectrometry. Provides quantitative and structural information for identification.[10]
Strengths Broad applicability, suitable for thermally unstable compounds, robust for routine QC.[10]High separation efficiency, excellent for identifying unknown volatile impurities, gold standard for residual solvents.[10][11]
Limitations Lower separation efficiency than capillary GC, limited structural information from common detectors.[19]Not suitable for non-volatile or thermally labile compounds without derivatization.[10][11]
Typical Application for Indanone Derivatives Purity assay, impurity profiling of non-volatile related substances and degradation products, stability studies.[3]Analysis of volatile impurities, residual solvents, and thermally stable derivatives.

Decision-Making Workflow: Selecting the Right Technique

The choice between HPLC and GC-MS is not always mutually exclusive; often, they are complementary techniques used to build a complete picture of a drug substance's purity.[11]

G start Assess Physicochemical Properties of Indanone Derivative and Impurities volatile Is the analyte/impurity volatile and thermally stable? start->volatile derivatization Is derivatization feasible to increase volatility? volatile->derivatization No gcms Use GC-MS for analysis volatile->gcms Yes derivatization->gcms Yes hplc Use HPLC for analysis derivatization->hplc No complementary Use both HPLC and GC-MS for a comprehensive impurity profile gcms->complementary lcms Consider LC-MS for identification of non-volatile unknowns hplc->lcms Unknown non-volatile impurities? lcms->complementary

Caption: Decision workflow for selecting between HPLC and GC-MS.

Experimental Protocols

The following protocols are illustrative examples and must be thoroughly validated according to ICH Q2(R1) guidelines before implementation.[23][24][25][26]

Protocol 1: RP-HPLC Method for Purity Assessment of a Representative Indanone Derivative

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the indanone derivative reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample (for validation): Spike the sample solution with known impurities at the reporting threshold (e.g., 0.05%) to demonstrate specificity and accuracy.

4. Validation Parameters (as per ICH Q2(R1)): [23][24]

  • Specificity: Demonstrated through forced degradation studies and analysis of spiked samples.

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the test concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability and intermediate precision levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Protocol 2: GC-MS Method for Purity Assessment of a Volatile or Derivatized Indanone Derivative

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Derivatization (if required):

  • React the indanone derivative with a suitable derivatizing agent (e.g., BSTFA for silylation) in a sealed vial at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).

3. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injection Mode: Split (e.g., 20:1).

4. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 40-500 m/z.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

5. Sample Preparation:

  • Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

Both HPLC and GC-MS are indispensable tools in the purity assessment of indanone derivatives. The choice of technique is fundamentally dictated by the physicochemical properties of the analyte and the specific goals of the analysis.[10] HPLC, particularly RP-HPLC, serves as the robust workhorse for the quantitative analysis of a wide range of indanone derivatives and their non-volatile impurities, and it is the cornerstone of stability-indicating method development.[3] GC-MS, on the other hand, offers unparalleled capability for the identification and quantification of volatile and semi-volatile impurities.[11]

For a comprehensive quality control strategy, a dual-pronged approach is often the most effective. HPLC is employed for routine purity and stability testing, while GC-MS serves as a complementary technique for in-depth characterization of volatile impurities and for confirmatory analyses. This integrated strategy ensures a thorough understanding of the impurity profile, which is paramount for guaranteeing the safety, quality, and efficacy of indanone-based pharmaceutical products.

References

Author: BenchChem Technical Support Team. Date: January 2026

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional organic materials.[1][2] The introduction of halogen substituents onto this framework provides a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and electronic character, thereby fine-tuning molecular function. This guide provides an in-depth structural comparison of 6-bromo-4-fluoro-1-indanone, a dihalogenated derivative, with its parent compound and monosubstituted analogs. By examining experimental and computational data, we aim to elucidate the distinct structural and electronic consequences of substitution patterns on the indanone core.

Rationale for Comparison: The Role of Halogen Substitution

Halogen atoms exert a complex blend of inductive and resonance (mesomeric) effects that can profoundly alter the geometry and reactivity of an aromatic system.[3][4]

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond network, generally deactivating the ring towards electrophilic substitution.[3][5][6]

  • Resonance Effect (+M): The lone pairs on the halogen atom can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.[4]

For halogens, the inductive effect typically outweighs the resonance effect in terms of overall ring reactivity, leading to deactivation. However, the resonance effect still governs the directing effect, making them ortho, para-directors in electrophilic aromatic substitution.[4][6] This guide will compare the following compounds to dissect these effects:

Compound IDNameFormulaMolecular Weight ( g/mol )Rationale for Inclusion
A 1-IndanoneC₉H₈O132.16Unsubstituted parent scaffold for baseline comparison.
B 4-Fluoro-1-indanoneC₉H₇FO150.15[7][8] Examines the effect of a small, highly electronegative substituent adjacent to the fused ring junction.
C 6-Bromo-1-indanoneC₉H₇BrO211.06[9][10] Examines the effect of a larger, less electronegative but more polarizable halogen.
D 6-Bromo-4-fluoro-1-indanone C₉H₆BrFO 229.05 [11] The target compound, combining the electronic effects of both substituents.
Methodologies for Structural Elucidation

To provide a comprehensive structural portrait, a multi-faceted approach combining experimental techniques and computational modeling is essential. This integrated workflow ensures that the solid-state structure, solution-state conformation, and intrinsic electronic properties are all considered.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12] It yields accurate bond lengths, bond angles, and information on intermolecular packing interactions.

    • Protocol: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The resulting data is processed to solve and refine the crystal structure, providing atomic coordinates and thermal displacement parameters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating molecular structure in solution. 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments are used to establish covalent connectivity and provide insights into the electronic environment of each nucleus.[13][14]

    • Protocol: A sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃). A series of NMR experiments are run on a high-field spectrometer (e.g., 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

  • Density Functional Theory (DFT): DFT calculations are used to model the electronic structure and predict geometric parameters, complementing experimental data.[15][16][17] This is particularly useful for visualizing properties like the molecular electrostatic potential (MEP).

    • Protocol: The geometry of each molecule is optimized using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[18][19] Subsequent calculations can then be performed on the optimized geometry to determine electronic properties.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_results Structural Insights XRD Single-Crystal X-ray Diffraction Solid Solid-State Geometry (Bond Lengths, Angles) XRD->Solid Definitive 3D Structure NMR NMR Spectroscopy (1D & 2D) Solution Solution-State Conformation (Chemical Shifts) NMR->Solution Structural Connectivity DFT Density Functional Theory (DFT) DFT->Solid Geometric Optimization Electronic Electronic Properties (MEP, Orbitals) DFT->Electronic Property Calculation Solid->Solution Phase Comparison Solution->Electronic Electronic Effects

Caption: Integrated workflow for structural characterization.
Comparative Structural Analysis

While a crystal structure for 6-bromo-4-fluoro-1-indanone is not publicly available, we can infer its structural parameters by comparing published data for related compounds. A study by Caruso et al. provides high-quality crystallographic data for 1-indanone, 6-fluoro-1-indanone, and 6-bromo-1-indanone.[20]

Parameter1-Indanone6-Fluoro-1-indanone6-Bromo-1-indanoneExpected for Compound D
C=O Bond Length (Å) 1.217 (2)1.2172 (13)1.216 (3)~1.21-1.22
Aryl C-X Bond (Å) N/A1.361 (C-F)1.907 (C-Br)[20]C-F: ~1.36, C-Br: ~1.91
Ring Planarity (rms dev.) ~PlanarNearly PlanarNearly Planar[20]Nearly Planar

The data shows that the C=O bond length is remarkably insensitive to the halogen substituent on the aromatic ring, remaining around 1.217 Å across all analogs.[20] The most significant geometric changes are the C-X bond lengths, which are consistent with standard values for aryl fluorides and bromides. The indanone core itself remains nearly planar.[20] The packing of 6-bromo-1-indanone in the crystal lattice is influenced by offset face-to-face π-stacking and Br⋯O interactions, a feature that would likely be modulated by the presence of the 4-fluoro substituent in compound D .[20]

The electronic impact of the substituents is more clearly observed in NMR spectroscopy. The chemical shifts of the aromatic protons are sensitive to the electron-donating or -withdrawing nature of the substituents.

Caption: Electronic effects on the indanone aromatic ring.

In 6-bromo-4-fluoro-1-indanone, we can predict the following:

  • ¹⁹F NMR: A single resonance characteristic of an aryl fluoride.

  • ¹H NMR: The aromatic region would show two doublets for the protons at the 5- and 7-positions. The electron-withdrawing nature of the adjacent carbonyl and fluorine atom would likely shift the H-5 proton significantly downfield. The protons of the five-membered ring at C2 and C3 would appear as two triplets around 3.0 ppm, typical for 1-indanones.[21]

  • ¹³C NMR: The carbonyl carbon (C1) is the most deshielded, appearing far downfield (~190-200 ppm).[13] The carbons directly bonded to the halogens (C4 and C6) would show large shifts and characteristic C-F and C-Br coupling patterns. The C4 resonance would be significantly influenced by the strong electronegativity of fluorine.

The combination of a fluorine atom at C4 and a bromine atom at C6 creates a unique electronic environment. The fluorine atom's strong inductive withdrawal (-I) will decrease electron density across the entire ring. The bromine atom also contributes a -I effect. Both halogens will attempt to donate electron density via resonance (+M), but this is counteracted by the powerful electron-withdrawing effect of the C1 carbonyl group. This complex interplay makes the aromatic ring electron-deficient, which has significant implications for its reactivity in, for example, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[22]

Conclusion and Outlook

The structural analysis of 6-bromo-4-fluoro-1-indanone, contextualized by comparison with its simpler analogs, reveals a molecule whose core geometry is robust but whose electronic character is significantly perturbed. The C=O bond and overall planarity of the indanone system are largely unaffected by halogenation. However, the substituents impose strong inductive effects, rendering the aromatic ring electron-poor.

This detailed structural understanding is critical for researchers in drug development and materials science. The specific placement of the bromine atom at C6 provides a reactive handle for further synthetic modifications via cross-coupling reactions, while the fluorine at C4 can enhance binding affinity or modify metabolic stability.[1][22] Future work should prioritize obtaining a single-crystal X-ray structure of 6-bromo-4-fluoro-1-indanone to confirm the predicted geometric parameters and reveal its solid-state packing arrangement, providing a complete picture of this versatile chemical building block.

References

A Senior Application Scientist's Guide to the Validation of Analytical Procedures for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of pharmaceutical development, the quality of the final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its precursors—the pharmaceutical intermediates. These molecules are the critical building blocks, and ensuring their purity, identity, and strength at each stage is not merely a procedural checkbox; it is a foundational pillar of drug safety and efficacy. The analytical procedures used to monitor these intermediates must be rigorously validated to prove they are fit for their intended purpose.[1][2]

This guide provides an in-depth comparison of the essential validation parameters for analytical procedures applied to pharmaceutical intermediates. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each validation characteristic, provide actionable experimental protocols, and compare common analytical techniques. Our framework is grounded in the globally recognized standard for validation: the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5]

The Regulatory Cornerstone: Understanding ICH Q2(R1)

The validation of analytical procedures is a regulatory requirement enforced by agencies like the FDA and EMA.[1][6] The harmonized ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process.[3][4][7][8] Its objective is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring that the data generated is reliable and accurate.[5][9][10] This guide will dissect the core components of this foundational document.

The Analytical Validation Workflow

Before delving into individual parameters, it's crucial to visualize the overall validation process. The journey begins with a well-developed analytical method and culminates in a validated procedure ready for routine use. This workflow ensures that all necessary characteristics are systematically evaluated.

Validation_Workflow method_dev Analytical Method Development protocol Validation Protocol (Define parameters & acceptance criteria) method_dev->protocol Finalize Method execution Experimental Execution protocol->execution Approve Protocol report Validation Report (Summarize & evaluate results) execution->report Analyze Data routine_use Routine QC Use report->routine_use Approve Report Precision_Levels cluster_0 Single Laboratory cluster_1 Multiple Laboratories repeat Repeatability (Intra-Assay) inter Intermediate Precision (Inter-Assay) repro Reproducibility (Inter-Laboratory) inter->repro Method Transfer caption Levels of Precision in Method Validation.

References

The Fluorine Advantage: A Comparative Guide to Ketone Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Interest in Ketone Metabolism and the Fluorine Question

Ketone bodies, primarily β-hydroxybutyrate and acetoacetate, are crucial alternative energy sources when glucose is scarce.[1][2] They are produced in the liver via ketogenesis and utilized by extrahepatic tissues through ketolysis.[1][2] The enzymes regulating these pathways, such as 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), have become attractive therapeutic targets for a range of metabolic diseases and even cancer.[1][2] As researchers develop inhibitors for these enzymes, a key strategic question in medicinal chemistry emerges: to fluorinate or not to fluorinate?

This guide provides a comparative analysis of ketone inhibitors with and without fluorine. We will delve into the fundamental physicochemical changes fluorine imparts, how these changes translate to pharmacological advantages, and the experimental workflows required to validate these differences. Our focus will be on providing a clear, evidence-based rationale for why selective fluorination is often a critical step in elevating a promising compound to a viable drug candidate.

The Strategic Role of Fluorine in Modern Medicinal Chemistry

The substitution of a hydrogen atom with fluorine, its bioisostere, can dramatically alter a molecule's properties despite the minor size difference.[3][4] This is due to fluorine's extreme electronegativity, the highest of any element, which creates a strong, polarized carbon-fluorine (C-F) bond.[3][5] These unique characteristics are leveraged to fine-tune drug candidates in several ways:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) family.[3][4][5] Placing fluorine at a metabolically vulnerable position (a "soft spot") can block this breakdown, increasing the drug's half-life and bioavailability.[3][5][6]

  • Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing effect can lower the pKa (acidity) of nearby functional groups.[3][6] This can be crucial for optimizing a compound's solubility, membrane permeability, and oral absorption.[4][6]

  • Increased Binding Affinity: The introduction of fluorine can alter the electron distribution of a molecule, potentially leading to more favorable interactions—such as dipole-dipole or hydrogen bonds—with the target enzyme's active site.[3][4][7][8] This can result in a more potent inhibitor.

Mechanism of Action: Targeting Ketogenesis

To understand the impact of fluorination, let's consider a key enzyme in ketone body synthesis: HMG-CoA synthase (HMGCS2). This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a rate-limiting step in ketogenesis.[1][2] Inhibitors are designed to compete with the natural substrates for the enzyme's active site, thereby blocking the production of ketone bodies.

The potency of an inhibitor is largely dictated by how well it fits into and interacts with the amino acid residues within this active site. Fluorination can enhance this interaction. For instance, the electron-withdrawing nature of a trifluoromethyl (CF₃) group on a ketone inhibitor increases the electrophilicity of the carbonyl carbon.[9][10] This makes it a more potent target for nucleophilic attack by a key residue in the enzyme's active site, potentially leading to a more stable enzyme-inhibitor complex and thus, greater inhibition.[9][11]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Inhibitors

The decision to incorporate fluorine is driven by data. The following table illustrates a hypothetical comparison between a parent ketone inhibitor (Inhibitor A) and its fluorinated analog (Inhibitor A-F), showcasing the typical improvements observed.

Parameter Inhibitor A (Non-Fluorinated) Inhibitor A-F (Fluorinated) Rationale for Improvement
Target Binding Potency (IC₅₀) 500 nM30 nMIncreased electrophilicity of the ketone "warhead" and improved electrostatic interactions within the active site lead to tighter binding.[9][10]
Metabolic Stability (t½ in Liver Microsomes) 15 minutes95 minutesFluorine atom blocks a key site of oxidative metabolism by CYP enzymes, preventing rapid degradation of the compound.[3][5]
Membrane Permeability (Papp) 5 x 10⁻⁶ cm/s15 x 10⁻⁶ cm/sFluorination can increase lipophilicity, which often enhances the ability of a compound to pass through cellular membranes.[3][4]
Oral Bioavailability (%F) 5%40%The combination of increased metabolic stability and improved permeability results in a significantly greater fraction of the drug reaching systemic circulation after oral dosing.[5][6]

Experimental Protocols for Comparative Evaluation

To generate the data shown above, rigorous, well-controlled experiments are essential. The following protocols are designed to be self-validating systems for comparing fluorinated and non-fluorinated inhibitors.

Workflow for Comparative Inhibitor Evaluation

The overall process for comparing the two types of inhibitors follows a logical progression from in vitro potency to metabolic stability.

G cluster_0 Phase 1: In Vitro Potency cluster_1 Phase 2: Metabolic Profile cluster_2 Phase 3: Decision Making a Enzyme Inhibition Assay b Determine IC50 Values a->b Generates e Compare Data Sets (IC50, t½, etc.) b->e Input for c Microsomal Stability Assay d Calculate Half-Life (t½) c->d Generates d->e Input for f Select Lead Candidate e->f Informs

Caption: Workflow for comparing fluorinated and non-fluorinated inhibitors.

Protocol 1: Enzyme Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of the target enzyme by 50%.[12][13]

Objective: To compare the potency (IC₅₀) of a fluorinated and a non-fluorinated ketone inhibitor against HMGCS2.

Materials:

  • Purified recombinant HMGCS2 enzyme

  • Substrates: Acetyl-CoA and Acetoacetyl-CoA

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)[14][15]

  • DTNB (Ellman's reagent) for detecting the product, Coenzyme A (CoA-SH)

  • Test Inhibitors (Fluorinated and Non-Fluorinated), dissolved in DMSO

  • Positive Control (known HMGCS2 inhibitor)

  • Negative Control (DMSO vehicle)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Prepare Solutions: Create serial dilutions of both the fluorinated and non-fluorinated inhibitors in the assay buffer. A typical concentration range might be 1 nM to 100 µM.

  • Enzyme Preparation: Dilute the HMGCS2 enzyme to a working concentration in cold assay buffer. The concentration should be chosen to ensure the reaction proceeds linearly over the measurement period.[14]

  • Pre-incubation: In the 96-well plate, add 10 µL of each inhibitor dilution (and controls) to triplicate wells. Add 80 µL of the enzyme solution to each well. Incubate for 15 minutes at 37°C.[14] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of a substrate mix (containing Acetyl-CoA, Acetoacetyl-CoA, and DTNB) to all wells.

  • Monitor Reaction: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the data by setting the rate of the negative control (DMSO only) to 100% activity and a no-enzyme control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each inhibitor.[16]

Self-Validation System:

  • Positive Control: Ensures the assay system is sensitive to inhibition.

  • Negative Control: Represents 100% enzyme activity and controls for solvent effects.

  • No-Enzyme Control: Corrects for any non-enzymatic reaction or background signal.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses how quickly a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo half-life.[15][17]

Objective: To compare the metabolic stability (t½) of a fluorinated and a non-fluorinated ketone inhibitor using human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)[18]

  • NADPH regenerating system (cofactor for CYP enzymes)[18][19]

  • Phosphate Buffer (100 mM, pH 7.4)[18]

  • Test Inhibitors (10 mM stocks in DMSO)

  • Positive Control (a compound with known metabolic instability, e.g., Dextromethorphan)[18]

  • Acetonitrile (ACN) with an internal standard (for stopping the reaction and analysis)

  • 96-well deep-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Methodology:

  • Prepare Incubation Mix: In a deep-well plate, prepare the main incubation mix containing liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer.[17][19]

  • Initiate Reaction: Pre-warm the plate to 37°C. Add the test compound (final concentration of 1 µM) to the wells.[18] Start the reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the incubation mix and add it to a separate plate containing ice-cold acetonitrile with an internal standard.[17] This immediately stops the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent inhibitor remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of this line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[15]

Self-Validation System:

  • Positive Control: Confirms the metabolic activity of the liver microsomes.

  • Minus-Cofactor Control: Incubating the compound without NADPH demonstrates that the metabolism is CYP-dependent. Any degradation in this control is non-enzymatic.[17]

Visualizing the Impact of Fluorination on Binding

The increased electrophilicity of a fluorinated ketone can be visualized as enhancing its "attraction" to a nucleophilic residue in the enzyme's active site.

G cluster_0 Non-Fluorinated Inhibitor cluster_1 Fluorinated Inhibitor I_H Inhibitor (C=O) E_H Enzyme (Active Site) I_H->E_H Weak Interaction I_F Inhibitor (CF3-C=O) E_F Enzyme (Active Site) I_F->E_F Strong Interaction

Caption: Fluorine's electron-withdrawing effect enhances inhibitor binding.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal. For ketone inhibitors, fluorination consistently demonstrates the potential to dramatically improve potency, metabolic stability, and overall pharmacokinetic properties.[3][4][5] By blocking metabolic soft spots and enhancing target engagement, this single-atom substitution can mean the difference between a rapidly cleared, low-potency compound and a promising, bioavailable drug candidate.

The experimental protocols outlined in this guide provide a robust framework for objectively comparing fluorinated and non-fluorinated analogs. As our understanding of enzyme structure and function deepens, the rational design and placement of fluorine will continue to be a cornerstone of modern drug discovery, paving the way for more effective and durable therapeutics targeting ketone metabolism and beyond.

References

Safety Operating Guide

Navigating the Disposal of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: In the fast-paced environment of pharmaceutical research and development, the safe management and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated organic compound. Adherence to these procedures is crucial for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory operations.

Hazard Identification and Chemical Profile

Understanding the intrinsic hazards of a compound is the foundational step in its safe handling and disposal. This compound is a halogenated aromatic ketone. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, data from aggregated sources and analogous compounds allow for a reliable hazard assessment.

Key Hazard Information:

PropertyInformationSource
GHS Classification Acute Toxicity, Oral (Category 4)[PubChem][1]
Hazard Statements H302: Harmful if swallowed[PubChem][1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[PubChem][1]
Chemical Class Halogenated Organic CompoundGeneral Chemical Knowledge

Based on its structure, containing both bromine and fluorine, this compound is classified as a halogenated organic compound. Such compounds are subject to specific hazardous waste regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory and safety imperative. The following protocol outlines the necessary steps from the point of generation to final disposal.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation. This prevents dangerous reactions and ensures that waste streams can be treated by the most appropriate and effective methods.

  • Identify as Halogenated Waste: Immediately upon generation, any waste containing this compound, whether in solid form or dissolved in a solvent, must be classified as "Halogenated Organic Waste."

  • Maintain Separate Waste Streams: Under no circumstances should this waste be mixed with non-halogenated organic solvents or other incompatible waste streams.[3] This is critical because the disposal methods for halogenated and non-halogenated wastes are different and significantly impact cost and environmental safety.[3]

Step 2: Container Selection and Labeling

Proper containment and clear communication are vital for the safe handling of hazardous waste.

  • Container Choice: Use a chemically-resistant container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free from cracks or leaks.

  • Comprehensive Labeling: The container must be labeled clearly and accurately at the time the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The specific chemical name: "Waste this compound"

    • A clear indication that it is "Halogenated Organic Waste"

    • The primary hazard(s) (e.g., "Toxic")

    • The full names of any solvents or other chemicals mixed in the container.

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are essential for maintaining a safe laboratory environment.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, such as within a chemical fume hood or a ventilated cabinet.

  • Segregation within SAA: Within the SAA, ensure the container of halogenated waste is stored separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent accidental reactions.[4]

  • Container Management: Keep the waste container closed at all times except when adding waste.

Step 4: Arranging for Disposal

The final step is to ensure the waste is transferred to a licensed and qualified disposal facility.

  • Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this chemical down the drain or in the regular trash.[5] Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of hazardous waste.

  • Provide Full Disclosure: When scheduling a pickup, provide the EHS office with all the information from the waste container's label. This ensures that the waste is handled and transported in accordance with all local, state, and federal regulations.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_halogenated Is the compound halogenated? start->is_halogenated segregate Segregate as 'Halogenated Organic Waste' is_halogenated->segregate Yes non_halogenated Segregate as 'Non-Halogenated Waste' (Not for this compound) is_halogenated->non_halogenated No container Select appropriate, sealed and chemically-resistant container segregate->container labeling Label container with: - 'Hazardous Waste' - Full chemical name - Hazard information container->labeling storage Store in designated Satellite Accumulation Area (SAA) labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal storage->contact_ehs end_point Proper Disposal by Licensed Facility contact_ehs->end_point

Caption: Disposal workflow for this compound.

The Science Behind Halogenated Waste Disposal

The stringent regulations surrounding halogenated organic compounds are rooted in the chemical behavior of these substances during treatment processes, particularly incineration.

Incineration and Potential Byproducts

Incineration is a common and effective method for the destruction of hazardous organic waste. However, the combustion of halogenated compounds can produce acidic gases and other hazardous byproducts.

  • Formation of Acid Gases: The bromine and fluorine atoms in this compound will be converted to hydrogen bromide (HBr) and hydrogen fluoride (HF) during incineration.[6] These are highly corrosive and toxic gases that require specialized scrubbers in the incinerator's exhaust system to be neutralized before release into the atmosphere.

  • Potential for Dioxin/Furan Formation: Improper incineration of aromatic halogenated compounds can potentially lead to the formation of polybrominated/polyfluorinated dibenzodioxins and dibenzofurans.[7] These are highly toxic and persistent organic pollutants. Therefore, high-temperature incineration (typically above 1100°C) with sufficient residence time and efficient flue gas cleaning is mandatory for these wastes.[6]

This is why mixing halogenated and non-halogenated waste is prohibited; it complicates the disposal process and can lead to the release of harmful pollutants if the waste is sent to a standard incinerator not equipped to handle halogenated compounds.

The logical flow for managing laboratory chemical waste is depicted in the diagram below.

WasteManagementLogic cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Facility waste_gen Chemical Waste Generated waste_id Identify Waste Type (e.g., Halogenated, Non-Halogenated, Acid, Base) waste_gen->waste_id segregation Segregate at Source waste_id->segregation containment Proper Container & Labeling segregation->containment saa_storage Store in SAA containment->saa_storage pickup Schedule Waste Pickup with EHS saa_storage->pickup transport Transport by Licensed Hauler pickup->transport treatment Treatment/Disposal at Licensed Facility (e.g., High-Temp Incineration) transport->treatment

References

Navigating the Handling of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated ketones such as 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one represent a class of compounds that, while valuable as intermediates, require meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this specific compound, moving beyond mere checklists to instill a culture of safety grounded in scientific causality.

Understanding the Hazard Profile

Before any protective measures can be selected, a thorough understanding of the compound's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

These classifications dictate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—ingestion, skin contact, eye contact, and inhalation—are adequately addressed.

A Risk-Based Approach to PPE Selection

The selection of PPE should not be a static, one-size-fits-all protocol. Instead, it must be a dynamic process tailored to the specific laboratory operation being performed. The following sections break down PPE recommendations based on the nature of the work, from small-scale handling to larger operations with increased risk of exposure.

Hand Protection: The First Line of Defense

The potential for skin irritation from this compound necessitates the use of chemical-resistant gloves. However, not all glove materials offer the same level of protection against this halogenated ketone.

Key Considerations for Glove Selection:

  • Nitrile Gloves: While ubiquitous in laboratory settings, standard nitrile gloves offer poor resistance to ketones and halogenated hydrocarbons.[1][4][5] They should be considered for incidental splash protection only . If contact occurs, they must be removed and replaced immediately.[4]

  • Butyl Rubber Gloves: This material provides excellent resistance to ketones, esters, and aldehydes, making it the primary recommendation for prolonged handling or when there is a significant risk of immersion.[3][6][7]

  • Neoprene Gloves: Neoprene offers good resistance to a range of chemicals, including some ketones and acids, and can be considered a viable alternative to butyl rubber, particularly for tasks requiring greater dexterity.[8][9]

Operational Glove Selection:

Task Primary Recommendation Secondary/Splash Protection
Weighing and transferring small quantities (mg scale)Butyl Rubber or Neoprene GlovesDouble-gloving with an outer nitrile glove for easy disposal
Reactions and work-ups (mL to L scale)Butyl Rubber GlovesNeoprene Gloves
Equipment cleaningButyl Rubber GlovesNeoprene Gloves

It is crucial to inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable. The choice between safety glasses, goggles, and face shields depends on the potential for splashes and aerosol generation.

  • Safety Glasses with Side Shields: Provide a minimum level of protection and are suitable for handling small quantities of the solid compound where the risk of splashing is negligible.

  • Chemical Splash Goggles: These should be worn whenever there is a risk of splashes, such as during the handling of solutions, reactions, or cleaning of contaminated glassware.[3][10][11] Goggles form a seal around the eyes, offering superior protection compared to safety glasses.[3][4]

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required for operations with a high potential for splashing or aerosolization, such as when transferring large volumes of solutions or during vigorous agitation.[3][11][12] A face shield provides an additional layer of protection for the entire face.[3][10]

Body Protection: Preventing Skin Contact

A standard, knee-length laboratory coat is the minimum requirement for body protection. For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended. It is imperative that lab coats are buttoned completely to provide maximum coverage.

Respiratory Protection: Mitigating Inhalation Risks

The potential for respiratory tract irritation from this compound, particularly when handled as a powder, necessitates careful consideration of respiratory protection.

Engineering Controls as the Primary Safeguard:

All handling of the solid compound that could generate dust, such as weighing and transferring, should be performed within a certified chemical fume hood or a ventilated balance enclosure.[7][13] These engineering controls are the primary means of preventing respiratory exposure.

When to Consider a Respirator:

In situations where engineering controls are not feasible or during a large spill, respiratory protection may be necessary. The selection of a respirator should be guided by a formal risk assessment and in accordance with NIOSH recommendations.[8][14][15][16] For a chemical irritant like this compound, the following may be appropriate:

  • N95 Respirator: For low levels of airborne particulates.

  • Half-mask or Full-facepiece Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas Cartridges: For higher concentrations of vapors or when handling the compound in a volatile solvent. A full-facepiece respirator also provides eye protection.[14]

Any respiratory protection program must comply with OSHA standard 29 CFR 1910.134, which includes requirements for medical evaluation, fit testing, and training.[16]

Visualizing the PPE Selection Workflow

To streamline the decision-making process for selecting appropriate PPE, the following workflow diagram can be utilized:

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_hand_options cluster_eye_options cluster_body_options cluster_resp_options start Start: Handling 6-bromo-4-fluoro- 2,3-dihydro-1H-inden-1-one assess_task Assess Task: - Scale (mg, g, kg) - Physical Form (solid, solution) - Potential for Splash/Aerosol start->assess_task hand_protection Hand Protection assess_task->hand_protection eye_face_protection Eye/Face Protection assess_task->eye_face_protection body_protection Body Protection assess_task->body_protection respiratory_protection Respiratory Protection assess_task->respiratory_protection butyl_neoprene Butyl Rubber or Neoprene Gloves hand_protection->butyl_neoprene Prolonged Contact/ Immersion Risk nitrile Nitrile Gloves (Splash Only) hand_protection->nitrile Incidental Contact goggles_shield Goggles & Face Shield eye_face_protection->goggles_shield High Splash/ Aerosol Risk goggles Chemical Splash Goggles eye_face_protection->goggles Splash Risk glasses Safety Glasses with Side Shields eye_face_protection->glasses Low Risk lab_coat_apron Lab Coat & Chemical Apron body_protection->lab_coat_apron Splash Risk lab_coat Lab Coat body_protection->lab_coat Minimum respirator Air-Purifying Respirator (Risk Assessment Based) respiratory_protection->respirator No/Inadequate Engineering Controls fume_hood Fume Hood/ Ventilated Enclosure respiratory_protection->fume_hood Powder Handling

Caption: PPE Selection Workflow for Handling this compound.

Operational Plans: From Handling to Disposal

A comprehensive safety strategy extends beyond PPE selection to encompass the entire lifecycle of the chemical in the laboratory.

Safe Handling and Weighing of Solid Compound

Due to its irritant properties and the potential for aerosolization, the following best practices should be adhered to when handling the solid form of this compound:

  • Designated Area: All weighing and handling of the solid should be conducted in a designated area within a chemical fume hood or a powder weighing station.[17]

  • Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure (VBE) is highly recommended to minimize air currents that could disturb the balance while containing any airborne particles.[5][7]

  • Static Control: Use anti-static weigh boats or an ionizing bar to prevent electrostatic dispersal of the powder.

  • Transfer Technique: Use a spatula to carefully transfer the powder, avoiding scooping motions that could generate dust. Keep the container as close as possible to the receiving vessel.

  • Surface Protection: Cover the work surface with disposable bench paper to facilitate cleanup in case of a minor spill.[17]

Spill Cleanup Protocol

In the event of a spill, a prompt and safe response is critical.

For a Small Spill (Solid):

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and butyl rubber or neoprene gloves.

  • Cover the Spill: Gently cover the solid spill with a damp paper towel to prevent the powder from becoming airborne.[1]

  • Collect the Material: Carefully scoop the covered material into a sealable container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

For a Large Spill or a Spill in a Poorly Ventilated Area:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate the Area: Close the doors to the laboratory and prevent entry.

  • Contact Emergency Personnel: Notify your institution's Environmental Health and Safety (EHS) department.

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE contaminated with this compound must be treated as hazardous waste.

  • Segregation: Contaminated gloves, bench paper, and other disposable items should be placed in a designated, labeled hazardous waste bag or container.[10]

  • Doffing Procedure: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.

  • Waste Collection: All chemical waste, including spill cleanup materials and contaminated PPE, must be collected by a licensed hazardous waste disposal company in accordance with EPA and local regulations.[2][10][18][19]

By integrating a deep understanding of the chemical's hazards with a risk-based, operational approach to safety, researchers can confidently and safely handle this compound, ensuring that scientific progress and personal well-being go hand in hand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.